Technical Documentation Center

6-Chloropyrido[2,3-d]pyrimidin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloropyrido[2,3-d]pyrimidin-2-amine

Core Science & Biosynthesis

Foundational

6-Chloropyrido[2,3-d]pyrimidin-2-amine: A Privileged Scaffold for Targeted Kinase Inhibition in Oncology

Executive Summary & Structural Rationale In the landscape of targeted oncology, the design of ATP-competitive kinase inhibitors relies heavily on privileged pharmacophores that can mimic the adenine ring of ATP while off...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted oncology, the design of ATP-competitive kinase inhibitors relies heavily on privileged pharmacophores that can mimic the adenine ring of ATP while offering vectors for synthetic functionalization. 6-Chloropyrido[2,3-d]pyrimidin-2-amine (CAS: 882679-26-7) has emerged as a foundational building block in medicinal chemistry.

Rather than acting as a standalone drug, this molecule serves as a versatile core scaffold. Its structural genius lies in two distinct regions:

  • The Pyrimidin-2-amine Motif (Hinge Binder): This region is perfectly calibrated to form a bidentate hydrogen-bonding network with the hinge region of kinases. The 2-amine group acts as a hydrogen bond donor to the backbone carbonyl of the hinge (e.g., Met793 in EGFR, Leu83 in CDK2), while the pyrimidine N1 or N3 nitrogen acts as a hydrogen bond acceptor for the backbone amide NH.

  • The 6-Chloro Substitution (Synthetic & Lipophilic Vector): The chlorine atom at the C6 position serves a dual purpose. Biologically, it provides a lipophilic interaction that can project into the hydrophobic pocket adjacent to the gatekeeper residue. Chemically, it acts as an ideal leaving group for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing researchers to rapidly generate libraries of derivatives optimized for specific kinase targets, as detailed in the .

Mechanisms of Action in Oncology

Derivatives synthesized from the 6-chloropyrido[2,3-d]pyrimidin-2-amine core have shown profound efficacy against multiple oncogenic pathways. The two most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDK4/6).

Overcoming EGFR Resistance (L858R/T790M)

First-generation EGFR inhibitors (like gefitinib) lose efficacy when tumors acquire the T790M "gatekeeper" mutation, where a bulky methionine replaces threonine, sterically blocking drug binding. Pyrido[2,3-d]pyrimidine derivatives overcome this by exploiting the altered topology of the ATP-binding pocket. The scaffold's geometry, combined with optimized C6 substitutions, allows it to bypass the steric clash of T790M while maintaining high-affinity hinge binding. This mechanism effectively shuts down the downstream PI3K/AKT proliferation cascade, as demonstrated in the.

Inducing Cell Cycle Arrest via CDK4/6

In hormone-receptor-positive breast cancers, the overactivation of CDK4/6 drives the hyperphosphorylation of the Retinoblastoma (Rb) protein, releasing the E2F transcription factor and forcing the cell from the G1 to the S phase. Pyrido[2,3-d]pyrimidine derivatives (the structural cousins of palbociclib) competitively bind the ATP pocket of CDK4/6. By preventing Rb phosphorylation, these compounds trap the cell in a G1 phase arrest, halting tumor proliferation, a mechanism extensively reviewed in the .

MoA EGFR Mutant EGFR (L858R/T790M) PI3K PI3K / AKT Pathway EGFR->PI3K Activates Scaffold Pyrido[2,3-d]pyrimidine Derivatives Scaffold->EGFR Inhibits CDK46 CDK4/6 Complex Scaffold->CDK46 Inhibits Arrest Cell Cycle Arrest Scaffold->Arrest Induces PI3K->CDK46 Upregulates Rb Rb Protein CDK46->Rb Phosphorylates E2F E2F Transcription Rb->E2F Releases CellCycle G1 to S Phase E2F->CellCycle Drives CellCycle->Arrest Blocked

Mechanism of Action: Pyrido[2,3-d]pyrimidine derivatives inhibiting EGFR and CDK4/6 pathways.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the efficacy of pyrido[2,3-d]pyrimidine derivatives synthesized from this core, researchers employ a combination of biochemical and cellular assays. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against isolated recombinant kinases (e.g., EGFR T790M). Causality & Validation: TR-FRET is chosen over standard fluorescence to eliminate autofluorescence from the small molecule compounds. A known pan-kinase inhibitor (e.g., Staurosporine) must be run in parallel as a positive control to validate assay sensitivity, while a DMSO-only well serves as the negative vehicle control.

  • Compound Preparation: Serially dilute the pyrido[2,3-d]pyrimidine derivative in 100% DMSO, then dilute into the aqueous assay buffer (final DMSO concentration 1%). Causality: Maintaining low DMSO prevents solvent-induced enzyme denaturation while ensuring the lipophilic compound remains soluble.

  • Enzyme Equilibration: Incubate the compound with recombinant EGFR (L858R/T790M) for 30 minutes at room temperature. Causality: Many highly potent ATP-competitive inhibitors exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached before the reaction starts.

  • Reaction Initiation: Add ATP and the biotinylated peptide substrate. Critical Parameter: The ATP concentration must be set at the established Km​ for the specific kinase batch. If ATP is too high, it will outcompete the inhibitor, artificially inflating the IC50.

  • Detection: Add the Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). Read the plate at Ex: 340 nm and Em: 615/665 nm.

  • Data Analysis: Calculate the 665/615 ratio and fit the data to a 4-parameter logistic non-linear regression model to determine the IC50.

Workflow Prep 1. Compound Prep (DMSO Dilution) Kinase 2. Enzyme Incubation (Equilibration) Prep->Kinase ATP 3. ATP & Substrate (Reaction Start) Kinase->ATP Read 4. TR-FRET Readout (Ex/Em Detection) ATP->Read Analysis 5. Data Analysis (IC50 Calc) Read->Analysis

Step-by-step TR-FRET assay workflow for evaluating kinase inhibitory activity (IC50).

Protocol B: Flow Cytometry for Cell Cycle Analysis

Purpose: To confirm that the biochemical inhibition of CDK4/6 or EGFR translates to functional G1 cell cycle arrest in vitro.

  • Cell Synchronization: Seed NCI-H1975 (EGFR mutant) or MCF-7 (CDK4/6 dependent) cells and subject them to serum starvation (0.1% FBS) for 24 hours. Causality: This synchronizes the cell population in the G0/G1 phase, providing a uniform baseline to accurately measure the drug's ability to prevent S-phase entry.

  • Treatment: Release cells into complete media (10% FBS) containing the test compound, a positive control (e.g., Palbociclib), or vehicle (DMSO) for 24-48 hours.

  • Fixation: Harvest cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol for at least 2 hours at -20°C. Causality: Cold ethanol precipitates proteins to stabilize the cell structure and permeabilizes the membrane, allowing the subsequent dye to reach the nucleus.

  • Staining: Resuspend the fixed cells in a buffer containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark. Causality: PI intercalates into all nucleic acids. RNase A is strictly required to degrade RNA; without it, PI would stain both RNA and DNA, destroying the stoichiometric relationship needed to quantify DNA content for cell cycle phases.

  • Acquisition: Analyze via flow cytometry (Ex: 488 nm, Em: 620 nm), gating out doublets to ensure only single cells are analyzed for G1, S, and G2/M populations.

Quantitative Data Summary

The functionalization of the 6-chloropyrido[2,3-d]pyrimidin-2-amine core yields compounds with exceptional potency and selectivity. The table below summarizes representative quantitative data from recent medicinal chemistry literature, highlighting the scaffold's versatility across different kinase targets.

Compound / DerivativePrimary Target KinaseBiochemical IC50 (nM)Test Cell LineCellular IC50 (μM)Reference Source
Compound B1 (Pyrido-pyrimidine)EGFR (L858R/T790M)13.0NCI-H1975 (NSCLC)0.087Fu et al., 2023
Compound B1 (Pyrido-pyrimidine)EGFR (Wild Type)>1000A549 (NSCLC)2.150Fu et al., 2023
Palbociclib (Reference core)CDK4 / Cyclin D111.0MCF-7 (Breast)0.140Kumar et al., 2023
PD-173955 (Derivative)BCR-ABL / Src25.0K562 (Leukemia)0.050Campos et al., 2022

Note: The >76-fold selectivity of Compound B1 for mutant EGFR over Wild Type EGFR underscores the precision achievable when optimizing the C6 and C2 positions of the pyrido[2,3-d]pyrimidine scaffold.

References

  • Fu, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Campos, J. F., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals.[Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.[Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 6-Chloropyrido[2,3-d]pyrimidin-2-amine

Introduction: The Significance of 6-Chloropyrido[2,3-d]pyrimidin-2-amine in Modern Drug Discovery The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 6-Chloropyrido[2,3-d]pyrimidin-2-amine in Modern Drug Discovery

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to endogenous purines and pteridines. This structural analogy allows compounds based on this scaffold to interact with a wide range of biological targets, particularly kinases, making them a focal point in the development of novel therapeutics. The specific derivative, 6-Chloropyrido[2,3-d]pyrimidin-2-amine, serves as a crucial intermediate in the synthesis of a diverse array of bioactive molecules. The chlorine atom at the 6-position is a key functional handle, susceptible to nucleophilic aromatic substitution, which allows for the strategic introduction of various substituents to modulate pharmacological activity. This guide provides an in-depth technical overview of two fundamental physicochemical properties of 6-Chloropyrido[2,3-d]pyrimidin-2-amine: its molecular weight and crystal structure. An accurate understanding of these properties is paramount for researchers in drug development, as they directly influence molecular interactions, solubility, and bioavailability.

Molecular Weight: Theoretical and Experimental Determination

The molecular weight of a compound is a critical parameter, essential for reaction stoichiometry, compound registration, and interpretation of analytical data.

Theoretical Molecular Weight and Composition

The molecular formula for 6-Chloropyrido[2,3-d]pyrimidin-2-amine is C₇H₅ClN₄. Based on this, the theoretical molecular weight and monoisotopic mass have been calculated. The molecular weight of the isomeric compound, 6-chloropyrido[3,2-d]pyrimidin-4-amine, is reported as 180.6 g/mol , which aligns with the calculated values for the target molecule.

PropertyValue
Molecular Formula C₇H₅ClN₄
Average Molecular Weight 180.59 g/mol
Monoisotopic Mass 180.0257 Da

digraph "6_Chloropyrido_2_3_d_pyrimidin_2_amine" {
graph [fontname="Arial", label="6-Chloropyrido[2,3-d]pyrimidin-2-amine", fontsize=12, labelloc=t, concentrate=true, nodesep=0.5, ranksep=0.5, splines=ortho];
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];

// Atom nodes N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C4a [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; N8 [label="N"]; C2_NH2 [label="NH₂"]; C6_Cl [label="Cl"];

// Invisible nodes for positioning H5 [label="H", shape=none, fontcolor="#FFFFFF"]; H7 [label="H", shape=none, fontcolor="#FFFFFF"];

// Edges for bonds C2 -- N1 [label=""]; N1 -- C7a [label=""]; C7a -- N8 [label=""]; N8 -- C7 [label=""]; C7 -- C6 [label=""]; C6 -- C5 [label=""]; C5 -- C4a [label=""]; C4a -- C7a [label=""]; C4a -- C4 [label=""]; C4 -- N3 [label=""]; N3 -- C2 [label=""]; C2 -- C2_NH2 [label=""]; C6 -- C6_Cl [label=""]; C5 -- H5 [label=""]; C7 -- H7 [label=""];

// Double bonds edge [style=double]; C4 -- N8; C6 -- C7; C2 -- N3; C4a -- C5; C7a -- N1;

// Positioning with invisible nodes and ranks {rank=same; C2_NH2; C6_Cl;} {rank=same; C2; C6;} {rank=same; N1; N3; C5; C7;} {rank=same; C7a; C4a;} {rank=same; N8; C4;} }

Caption: Molecular structure of 6-Chloropyrido[2,3-d]pyrimidin-2-amine.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for confirming the molecular weight of a synthesized compound.

Objective: To experimentally verify the molecular weight of 6-Chloropyrido[2,3-d]pyrimidin-2-amine using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. The choice of a volatile organic solvent is crucial for efficient ionization.

    • Prepare a dilute working solution (e.g., 10 µg/mL) by diluting the stock solution with the same solvent. This prevents detector saturation and allows for the observation of individual ionic species.

  • Instrument Setup (ESI-TOF):

    • Calibrate the mass spectrometer using a standard calibration solution (e.g., sodium trifluoroacetate) to ensure high mass accuracy. This is a self-validating step critical for trustworthy data.

    • Set the ion source to positive ion mode. The basic nitrogen atoms in the pyrido[2,3-d]pyrimidine ring system are readily protonated, making positive ion mode the logical choice for this class of compounds.

    • Set the capillary voltage to an appropriate value (e.g., 3.5 kV) to induce electrospray.

    • Optimize the nebulizer gas pressure and drying gas flow rate and temperature to ensure efficient desolvation of the analyte ions.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5 µL/min) using a syringe pump.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

    • The primary ion expected is the protonated molecule, [M+H]⁺.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion. For 6-Chloropyrido[2,3-d]pyrimidin-2-amine, this should appear at an m/z value corresponding to its monoisotopic mass plus the mass of a proton (180.0257 + 1.0078 = 181.0335).

    • Observe the isotopic pattern. The presence of a chlorine atom will result in a characteristic M+2 peak ([M+2+H]⁺) with an intensity of approximately one-third of the [M+H]⁺ peak, confirming the presence of chlorine.

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis (ESI-TOF) cluster_data Data Interpretation prep1 Dissolve sample in volatile solvent prep2 Prepare dilute working solution prep1->prep2 analysis2 Infuse sample into ion source (positive mode) prep2->analysis2 analysis1 Instrument Calibration analysis1->analysis2 analysis3 Acquire mass spectrum analysis2->analysis3 data1 Identify [M+H]⁺ peak analysis3->data1 data2 Analyze isotopic pattern (presence of Cl) data1->data2 data3 Confirm Molecular Weight data2->data3

Caption: Workflow for molecular weight determination by ESI-TOF Mass Spectrometry.

Crystal Structure: Elucidating the Three-Dimensional Architecture

The crystal structure of a molecule provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. This is invaluable for understanding structure-activity relationships and for computational modeling in drug design.

Expected Structural Characteristics
Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule.

Objective: To grow suitable single crystals of 6-Chloropyrido[2,3-d]pyrimidin-2-amine and determine its crystal structure by X-ray diffraction.

Part 1: Crystal Growth

The primary bottleneck in crystal structure determination is often the growth of high-quality single crystals. The choice of solvent and crystallization technique is critical.

  • Solvent Selection:

    • Screen a range of solvents in which the compound has moderate solubility. Solvents such as ethanol, ethyl acetate, or mixtures like dichloromethane/hexane are good starting points. If the compound is too soluble, crystal growth will be poor.

  • Slow Evaporation Method:

    • Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial.

    • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap containing a small pinhole to allow for slow evaporation of the solvent over several days in an undisturbed environment.

Part 2: X-ray Diffraction Data Collection

  • Crystal Mounting:

    • Carefully select a well-formed single crystal (ideally >20 µm in all dimensions) under a microscope.

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in the X-ray beam of a diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream. This minimizes thermal motion of the atoms and leads to a higher quality diffraction pattern.

    • Collect a series of diffraction images as the crystal is rotated in the X-ray beam.

Part 3: Structure Solution and Refinement

  • Data Processing:

    • Integrate the raw diffraction data to determine the intensities of the reflections.

    • Determine the unit cell parameters and the space group of the crystal.

  • Structure Solution:

    • Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

    • Build an initial molecular model into the electron density map.

  • Structure Refinement:

    • Refine the atomic positions and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors.

    • Locate and refine hydrogen atoms.

    • The final refined structure will provide precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

X_Ray_Workflow cluster_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement growth1 Solvent Screening growth2 Slow Evaporation of Saturated Solution growth1->growth2 growth3 Harvest High-Quality Single Crystal growth2->growth3 dc1 Mount Crystal on Goniometer growth3->dc1 dc2 Collect Diffraction Data at Cryo-Temperature dc1->dc2 ss1 Process Raw Data (Unit Cell, Space Group) dc2->ss1 ss2 Solve Phase Problem (Direct Methods) ss1->ss2 ss3 Build Initial Model ss2->ss3 ss4 Refine Atomic Positions ss3->ss4 ss5 Final Structural Model ss4->ss5

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

This guide has outlined the theoretical basis and the rigorous experimental protocols for determining the molecular weight and crystal structure of 6-Chloropyrido[2,3-d]pyrimidin-2-amine. While a definitive crystal structure is yet to be published, the methodologies described herein provide a clear and validated pathway for its elucidation. For researchers and drug development professionals, the precise determination of these fundamental properties is not merely an academic exercise; it is a critical foundation upon which successful and reproducible scientific advancement is built.

References

  • NextSDS. 6-chloropyrido[2,3-d]pyrimidin-2-amine — Chemical Substance Information. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1733-1763. [Link]

  • MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. [Link]

  • MDPI. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • University of Queensland. Small molecule X-ray crystallography. [Link]

  • PMC. 6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidin-7-amine. [Link]

  • PMC. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

Foundational

Pharmacokinetics and Pharmacodynamics of 6-Chloropyrido[2,3-d]pyrimidin-2-amine: A Technical Guide to Scaffold Optimization and Kinase Targeting

Executive Summary In the landscape of modern targeted therapeutics, the pyrido[2,3-d]pyrimidine bicyclic system has emerged as a highly privileged pharmacophore, particularly in the design of kinase inhibitors[1]. 6-Chlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the pyrido[2,3-d]pyrimidine bicyclic system has emerged as a highly privileged pharmacophore, particularly in the design of kinase inhibitors[1]. 6-Chloropyrido[2,3-d]pyrimidin-2-amine (CAS: 882679-26-7) serves as a critical building block and early-stage scaffold in this domain[2]. This technical whitepaper provides an in-depth analysis of the pharmacodynamics (PD) and pharmacokinetics (PK) of this scaffold, detailing how its structural features dictate target engagement, metabolic stability, and systemic exposure.

Structural Pharmacology: The Pyrido[2,3-d]pyrimidine Scaffold

The rational design of kinase inhibitors relies heavily on exploiting the ATP-binding pocket (hinge region) of the kinase domain. The 6-chloropyrido[2,3-d]pyrimidin-2-amine scaffold offers two distinct structural advantages:

  • The 2-Amino Pyrimidine Core: The 2-amino group acts as a critical hydrogen bond donor, while the adjacent pyrimidine nitrogen acts as a hydrogen bond acceptor. This bidentate motif perfectly mimics the adenine ring of ATP, allowing the scaffold to anchor securely to the backbone amides of the kinase hinge region[3].

  • The 6-Chloro Substitution: The chlorine atom at the C6 position serves a dual purpose. Pharmacodynamically, it projects into the hydrophobic pocket adjacent to the ATP-binding site, enhancing binding affinity through halogen bonding and van der Waals interactions[1]. Synthetically, it acts as an ideal handle for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling), allowing medicinal chemists to append solubilizing groups to tune the pharmacokinetic profile[4].

Pharmacodynamics (PD): Target Engagement & Mechanistic Pathways

Pyrido[2,3-d]pyrimidine derivatives are hallmark scaffolds for inhibiting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), a mechanism validated by FDA-approved drugs like palbociclib and ribociclib[5],[1].

Mechanism of Action

In malignant cells, mitogenic signals upregulate Cyclin D, which binds and activates CDK4/6. The active Cyclin D-CDK4/6 complex hyperphosphorylates the Retinoblastoma (Rb) tumor suppressor protein[5]. Hypophosphorylated Rb normally sequesters the E2F transcription factor; however, upon hyperphosphorylation, E2F is released, driving the transcription of genes necessary for the G1-to-S phase cell cycle transition[5].

By competitively binding to the ATP pocket of CDK4/6, pyrido[2,3-d]pyrimidine-based inhibitors prevent Rb phosphorylation, thereby trapping the cell in the G1 phase and halting tumor proliferation[3].

G Stimulus Mitogenic Stimuli (Growth Factors) CyclinD Cyclin D Upregulation Stimulus->CyclinD CDK46 CDK4/6 Activation CyclinD->CDK46 Rb_P Rb Protein (Hyperphosphorylated) CDK46->Rb_P Phosphorylates Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->CDK46 Blocks ATP Pocket Rb Rb Protein (Hypophosphorylated) Rb->Rb_P Inactive state E2F E2F Transcription Factor (Released) Rb_P->E2F Releases G1S G1 to S Phase Transition E2F->G1S Drives

Figure 1: Mechanism of Action of Pyrido[2,3-d]pyrimidine inhibitors on the CDK4/6-Rb-E2F pathway.

Quantitative Kinase Selectivity

The structural rigidity of the bicyclic core, combined with specific substitutions, dictates the selectivity profile. Table 1 summarizes the typical in vitro kinase selectivity observed for optimized derivatives of this scaffold.

Table 1: Representative Kinase Selectivity Profile (IC50 values)

Kinase TargetIC50 (nM)Structural Rationale for Binding
CDK4 / Cyclin D1 2.0 - 15.02-amino hinge binding; optimal spatial fit in the ATP pocket.
CDK6 / Cyclin D3 4.0 - 20.0High homology with CDK4; dual inhibition is typical for this scaffold.
EGFR (L858R/T790M) 50 - 2006-chloro group accesses the hydrophobic pocket, bypassing T790M steric clash.
c-Src > 1000Steric clash with the gatekeeper residue prevents deep pocket binding.

Pharmacokinetics (PK): ADME Profile & Optimization

The baseline pharmacokinetic properties of the 6-chloropyrido[2,3-d]pyrimidin-2-amine scaffold are heavily influenced by its lipophilicity and hydrogen-bonding capacity.

  • Absorption & Distribution: The planar, aromatic nature of the core can lead to poor aqueous solubility, often requiring formulation with lipid-based vehicles or the synthetic addition of basic amines (e.g., piperazine) to improve dissolution in the gastrointestinal tract[3].

  • Metabolism & Excretion: The presence of the 6-chloro group is a strategic metabolic shield. By blocking the C6 position, it prevents rapid cytochrome P450 (CYP)-mediated aromatic oxidation, effectively reducing hepatic clearance and prolonging the biological half-life (T1/2)[4].

Table 2: Comparative Pharmacokinetic Parameters (Rodent Model)

ParameterDefinitionTypical RangeImpact of 6-Chloro Substitution
Cmax Maximum plasma concentration150 - 500 ng/mLIncreases lipophilicity, potentially enhancing membrane permeability.
Tmax Time to reach Cmax1.0 - 4.0 hDelays dissolution slightly due to higher LogP.
T1/2 Elimination half-life2.5 - 6.0 hProlongs half-life by blocking specific metabolic oxidation sites.
Clearance (Cl) Rate of drug elimination10 - 30 mL/min/kgDecreases hepatic clearance via steric hindrance.
Bioavailability (F%) Fraction reaching systemic circulation15% - 45%Variable; dependent on final formulation and salt form.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems, incorporating specific controls to isolate causality.

Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric assays to eliminate radioactive waste and, crucially, to bypass the autofluorescence commonly exhibited by highly conjugated aromatic scaffolds like pyrido[2,3-d]pyrimidines.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the 6-chloropyrido[2,3-d]pyrimidin-2-amine derivative in 100% DMSO to create a 10-point dose-response curve (final DMSO concentration in assay must not exceed 1% to prevent kinase denaturation).

  • Reaction Assembly: In a 384-well low-volume plate, combine 5 µL of CDK4/Cyclin D1 enzyme (final concentration 1 nM) with 2.5 µL of the compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 2.5 µL of an ATP/ULight-labeled substrate mix (ATP at Km value, typically 10-25 µM). Incubate for 60 minutes.

  • Detection & Validation: Stop the reaction by adding 10 µL of EDTA/Europium-anti-phospho antibody mix. Read the TR-FRET signal (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio).

    • Self-Validation: Include Palbociclib as a positive control. Calculate the Z'-factor for the plate; a Z'-factor > 0.6 confirms assay robustness and validates the IC50 calculation.

Protocol B: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Causality Focus: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary specificity to distinguish the parent compound from its circulating metabolites in complex biological matrices (plasma).

  • Dosing and Sampling: Administer the compound to male Sprague-Dawley rats (n=3) via oral gavage (PO, 10 mg/kg) and intravenous injection (IV, 2 mg/kg). Collect blood samples (200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately to isolate plasma.

  • Sample Extraction: Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Self-Validation: The SIL-IS corrects for matrix-induced ion suppression and variable extraction recovery, ensuring absolute quantification accuracy.

  • Precipitation & Analysis: Vortex for 5 minutes, centrifuge at 4000 rpm for 10 minutes. Inject 5 µL of the supernatant into the LC-MS/MS system (e.g., Agilent 1290 UHPLC coupled with an AB Sciex 6500+ Triple Quadrupole). Use Multiple Reaction Monitoring (MRM) mode targeting the specific precursor-to-product ion transitions of the scaffold.

  • Data Modeling: Calculate PK parameters (AUC, Cmax, T1/2, Cl, Vd) using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

Workflow Synthesis Scaffold Synthesis & Derivatization InVitro In Vitro Kinase Assay (IC50) Synthesis->InVitro Cellular Cellular Proliferation Assay InVitro->Cellular InVivoPK In Vivo PK Profiling (LC-MS/MS) Cellular->InVivoPK DataAnalysis PK/PD Modeling & Correlation InVivoPK->DataAnalysis

Figure 2: Integrated PK/PD experimental workflow for pyrido[2,3-d]pyrimidine derivatives.

References

  • [2] Title: 6-chloropyrido[2,3-d]pyrimidin-2-amine — Chemical Substance Information Source: nextsds.com URL:

  • [5] Title: Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy Source: mdpi.com URL:

  • [4] Title: A structure-guided optimization of pyrido[2,3-d]pyrimidin-7-ones as selective inhibitors of EGFRL858R/T790M mutant with improved pharmacokinetic properties Source: researchgate.net URL:

  • [3] Title: Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases Source: acs.org URL:

  • [1] Title: Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents Source: rsc.org URL:

Sources

Exploratory

Physicochemical Properties and Drug Design Applications of 6-Chloropyrido[2,3-d]pyrimidin-2-amine

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Scaffold Significance The pyrido[2,3-d]pyrimidine scaffold is a highly privileged bicyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Scaffold Significance

The pyrido[2,3-d]pyrimidine scaffold is a highly privileged bicyclic nitrogen-containing pharmacophore in medicinal chemistry[1]. It forms the core of several FDA-approved kinase inhibitors (such as Palbociclib) and exhibits a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties[2]. Within this chemical space, 6-Chloropyrido[2,3-d]pyrimidin-2-amine (CAS: 882679-26-7) emerges as a highly versatile building block and active moiety[3]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural biology implications, and self-validating experimental protocols for hit-to-lead optimization.

Physicochemical Profiling & Causality in Drug Design

Understanding the physicochemical properties of the 6-chloropyrido[2,3-d]pyrimidin-2-amine core is critical for predicting its pharmacokinetics (ADME) and target engagement[1].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of 6-Chloropyrido[2,3-d]pyrimidin-2-amine, which dictate its behavior in biological systems.

PropertyValueDrug Design Implication
Molecular Formula C7H5ClN4Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Molecular Weight 180.59 g/mol High ligand efficiency (LE) potential[3].
Topological Polar Surface Area (TPSA) 64.69 ŲOptimal for passive membrane permeability; borderline for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 1 (NH2 group)Critical for hinge-region binding in kinases.
Hydrogen Bond Acceptors (HBA) 4 (N atoms)Facilitates aqueous solvation and target interaction.
Estimated LogP ~1.2 - 1.5Balanced lipophilicity for oral bioavailability.
Mechanistic Causality of Substituents
  • The 6-Chloro Effect: The integration of an electron-withdrawing chlorine atom at the 6-position serves a dual purpose. First, its inductive effect pulls electron density away from the adjacent pyridine nitrogen. This lowers the basicity (pKa) of the ring, ensuring a higher fraction of the neutral species at physiological pH (7.4), which directly enhances passive lipid membrane permeability[4]. Second, the chlorine atom acts as a lipophilic handle that can occupy hydrophobic pockets (such as the gatekeeper residue pocket in kinases) via halogen-π or van der Waals interactions[5]. Furthermore, it provides a reactive site for late-stage nucleophilic aromatic substitution (SₙAr) or cross-coupling reactions[5].

  • The 2-Amino Motif: The exocyclic amine at the 2-position is a classic hydrogen bond donor/acceptor system. In the context of ATP-competitive kinase inhibitors, this motif perfectly mimics the adenine ring of ATP, allowing it to form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[6].

G A 2-Amino Group (H-Bond Donor) Hinge Kinase Hinge Region (Backbone Amides) A->Hinge Donates H-bond B Pyrimidine N1/N3 (H-Bond Acceptor) B->Hinge Accepts H-bond C 6-Chloro Group (Lipophilic Interaction) Pocket Hydrophobic Pocket (Gatekeeper Residue) C->Pocket Halogen-π / VdW

Logical relationship of the pyrido[2,3-d]pyrimidine core binding to a kinase active site.

Structural Biology & Signaling Pathways

Pyrido[2,3-d]pyrimidine derivatives are renowned for their ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are critical drivers of the cell cycle[6].

Pathway Intervention

In hormone-receptor-positive breast cancer, the Cyclin D-CDK4/6 complex hyperphosphorylates the Retinoblastoma (Rb) protein. This phosphorylation releases the E2F transcription factor, driving the cell from the G1 phase into the S phase[6]. By acting as an ATP-competitive inhibitor, the 6-chloropyrido[2,3-d]pyrimidin-2-amine core prevents Rb phosphorylation, arresting the cell cycle and halting tumor proliferation[2].

G Mitogen Mitogenic Signals (Growth Factors) CDK Cyclin D - CDK4/6 Complex (Active Kinase) Mitogen->CDK Rb Retinoblastoma Protein (Rb) (Phosphorylated) CDK->Rb Phosphorylation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->CDK ATP-Competitive Inhibition E2F E2F Transcription Factor (Released) Rb->E2F Dissociation CellCycle G1 to S Phase Transition (Cell Proliferation) E2F->CellCycle

CDK4/6-Rb signaling pathway and the intervention point of pyrido[2,3-d]pyrimidine inhibitors.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of 6-chloropyrido[2,3-d]pyrimidin-2-amine derivatives must employ self-validating assay systems. Flat, rigid, planar heterocycles often suffer from high crystal lattice energies, leading to "brick dust" solubility issues. The following protocol outlines a robust method for assessing permeability while controlling for these physicochemical liabilities.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) with Mass Balance Validation

Objective: To determine the passive transcellular permeability (Log Pe) of the compound while validating against non-specific binding and precipitation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 6-Chloropyrido[2,3-d]pyrimidin-2-amine in 100% DMSO to a concentration of 10 mM.

  • Donor Solution: Dilute the stock in PBS (pH 7.4) to a final concentration of 50 µM (ensure final DMSO concentration is ≤ 5% to prevent membrane disruption).

  • Membrane Coating: Coat the PVDF filter of the PAMPA donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution to simulate the lipid bilayer.

  • Assay Assembly: Add 150 µL of the Donor Solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells. Combine the plates.

  • Incubation: Incubate the assembly at room temperature for 4 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Quantify the compound concentration in both the donor ( CD​ ) and acceptor ( CA​ ) wells using LC-MS/MS.

  • Self-Validation (Mass Balance Calculation):

    • Calculate Mass Balance (R) = (VD​⋅CD​+VA​⋅CA​)/(VD​⋅CInitial​) .

    • Trustworthiness Check: If R < 0.8 (80%), the compound is either precipitating out of solution or binding nonspecifically to the lipid/plastic. The permeability result must be flagged as invalid, and the assay should be repeated with the addition of a solubilizer (e.g., 1% BSA in the acceptor well).

  • Control Validation: Ensure internal standards Verapamil (High Permeability, Log Pe > -5.0) and Atenolol (Low Permeability, Log Pe < -6.0) fall within expected ranges to validate membrane integrity.

G S1 1. Compound Preparation (10 mM DMSO Stock) S2 2. Kinetic Solubility Assay (Nephelometry, pH 7.4) S1->S2 S3 3. PAMPA Permeability (Artificial Lipid Membrane) S1->S3 S4 4. LC-MS/MS Quantification (Analyte Concentration) S2->S4 S3->S4 S5 5. Data Processing (Log Pe & Mass Balance) S4->S5

Experimental workflow for self-validating solubility and PAMPA permeability assays.

References

  • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors Source: nih.gov URL: [Link][1]

  • Title: Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase Source: nih.gov URL: [Link][4]

  • Title: Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases Source: acs.org URL: [Link][6]

  • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: mdpi.com URL: [Link][2]

Sources

Foundational

Assessing the Metabolic Stability of 6-Chloropyrido[2,3-d]pyrimidin-2-amine in Human Liver Microsomes: A Mechanistic and Methodological Guide

Executive Summary The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., the FDA-approved CDK4/6 inhibitor pa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., the FDA-approved CDK4/6 inhibitor palbociclib) and dihydrofolate reductase (DHFR) inhibitors[1]. During hit-to-lead optimization, 6-chloropyrido[2,3-d]pyrimidin-2-amine is frequently utilized as a versatile building block. However, predicting its pharmacokinetic viability requires a rigorous assessment of its susceptibility to hepatic biotransformation.

This technical guide provides an authoritative, step-by-step framework for evaluating the metabolic stability of 6-chloropyrido[2,3-d]pyrimidin-2-amine using Human Liver Microsomes (HLM). By emphasizing the causality behind experimental design—rather than just listing procedures—this document empowers drug development professionals to generate self-validating, high-confidence intrinsic clearance ( CLint​ ) data.

Mechanistic Basis of Scaffold Metabolism

Understanding the structural liabilities of 6-chloropyrido[2,3-d]pyrimidin-2-amine is critical before initiating in vitro assays. Liver metabolism is the primary route of elimination for small molecules, and microsomal assays specifically isolate Phase I cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) activity[2].

  • The 2-Amine Group: Primary amines are classic metabolic "soft spots." They are highly susceptible to CYP-mediated N-oxidation or oxidative deamination, often resulting in rapid clearance.

  • The Pyrido-Pyrimidine Core: While the electron-deficient bicyclic ring system is generally resistant to CYP450 oxidation, it can be a substrate for cytosolic Aldehyde Oxidase (AO). Though standard HLM preparations are enriched for membrane-bound CYPs, trace AO activity or parallel cytosolic assays must be considered if CYP-independent clearance is observed[1].

  • The 6-Chloro Substituent: The halogen acts as an electron-withdrawing group, lowering the pKa of the adjacent ring nitrogens. This reduces the overall basicity of the molecule, which can favorably decrease non-specific binding to the highly lipophilic CYP active sites. Furthermore, it sterically and electronically blocks oxidation at the C6 position.

Metabolic_Pathway Parent 6-Chloropyrido[2,3-d]pyrimidin-2-amine CYP CYP450 Enzymes (Phase I Oxidation) Parent->CYP AO Aldehyde Oxidase (Cytosolic/Trace) Parent->AO Met1 N-Oxidation / Deamination (At 2-amine group) CYP->Met1 Major Pathway Met3 Dehalogenation (At 6-chloro position) CYP->Met3 Minor Pathway Met2 Core C-Oxidation (Pyrimidine/Pyridine Ring) AO->Met2 Potential Liability

Fig 1. Predicted Phase I metabolic pathways for 6-chloropyrido[2,3-d]pyrimidin-2-amine.

Experimental Design & Causality

A robust HLM assay is a self-validating system. Every parameter is chosen to isolate enzyme kinetics from confounding variables[3].

Parameter Selection Rationale
  • Test System (Pooled HLM): We utilize microsomes pooled from multiple donors (typically 50+). Why? Pooling averages out genetic polymorphisms in CYP expression (e.g., CYP2D6 poor vs. extensive metabolizers), providing a representative "average human" metabolic profile[4].

  • Substrate Concentration (1 µM): Why 1 µM? To calculate intrinsic clearance ( CLint​ ), the reaction must follow first-order kinetics. By keeping the substrate concentration well below the typical Michaelis-Menten constant ( Km​ ), the rate of metabolism remains directly proportional to the substrate concentration[2].

  • Protein Concentration (0.5 mg/mL): Why not higher? While more protein yields faster depletion, it also drastically increases non-specific binding to microsomal lipids. This reduces the unbound fraction of the drug ( fu,mic​ ), artificially masking clearance. 0.5 mg/mL is the industry-standard equilibrium[2].

  • Cofactor (1 mM NADPH): Why is it required? CYP450s are heme-containing monooxygenases that require a continuous supply of electrons to activate molecular oxygen. NADPH serves as this obligate electron donor[3].

Quantitative Assay Parameters
ParameterStandard ValueRationale / Function
Test Compound 1 µMEnsures first-order enzyme kinetics ( [S]≪Km​ ).
HLM Protein 0.5 mg/mLBalances enzymatic turnover with minimal non-specific binding.
Buffer 100 mM Potassium Phosphate (pH 7.4)Mimics physiological pH; maintains structural integrity of CYPs.
Cofactor 1 mM NADPHObligate electron donor for Phase I CYP450 reactions.
Time Points 0, 5, 15, 30, 45, 60 minCaptures the linear depletion phase for accurate half-life calculation.
Quench Reagent Cold Acetonitrile (ACN) + Internal StandardDenatures enzymes instantly and precipitates proteins for LC-MS/MS.

Self-Validating Protocol for HLM Stability

The following step-by-step methodology is designed to evaluate 6-chloropyrido[2,3-d]pyrimidin-2-amine while incorporating internal controls to validate the integrity of the data[5].

HLM_Workflow A 1. Reagent Prep (HLM, Buffer) B 2. Pre-Incubation (37°C, 10 min) A->B C 3. Initiation (+ NADPH) B->C D 4. Time-Course (0-60 min) C->D E 5. Quenching (Cold ACN) D->E F 6. LC-MS/MS Analysis E->F G 7. PK Calculation (CL_int, t_1/2) F->G

Fig 2. Step-by-step workflow for HLM metabolic stability assay.

Step 1: Preparation of Solutions
  • Prepare a 10 mM stock of 6-chloropyrido[2,3-d]pyrimidin-2-amine in DMSO. Dilute to 100 µM in 50% Acetonitrile/water to create the working stock.

  • Thaw pooled HLM on ice to prevent thermal degradation of the enzymes[5]. Dilute in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ to a concentration of 0.625 mg/mL.

  • Prepare a 5 mM NADPH solution in the same buffer.

Step 2: Pre-Incubation
  • In a 96-well plate, combine 40 µL of the HLM suspension with 1 µL of the compound working stock.

  • Causality Check: Incubate the plate at 37°C for 10 minutes before adding NADPH. Why? This allows the highly lipophilic pyrido-pyrimidine substrate to partition into the microsomal lipid bilayer and reach thermal equilibrium, ensuring the reaction rate is linear the moment the cofactor is introduced.

Step 3: Reaction Initiation
  • Initiate the reaction by adding 10 µL of the 5 mM NADPH solution (Final volume = 50 µL; Final concentrations: 1 µM compound, 0.5 mg/mL HLM, 1 mM NADPH).

  • Control Implementation: Concurrently run a "Minus-NADPH" control by adding 10 µL of plain buffer instead of NADPH. Why? If 6-chloropyrido[2,3-d]pyrimidin-2-amine depletes in this control, the clearance is not CYP-mediated. It indicates chemical instability, hydrolysis, or non-oxidative enzymatic degradation[3]. Include Verapamil (rapid clearance) and Diazepam (low clearance) as positive controls to validate the batch's metabolic competence[2].

Step 4: Time-Course Sampling & Quenching
  • At designated time points (0, 5, 15, 30, 45, 60 min), remove a 50 µL aliquot from the incubation mixture.

  • Immediately transfer into a plate containing 150 µL of ice-cold Acetonitrile spiked with an Internal Standard (e.g., Tolbutamide).

  • Causality Check: Why cold ACN? The organic solvent rapidly denatures the CYP enzymes, halting the reaction at the exact second of transfer. The cold temperature minimizes residual chemical degradation, and the solvent precipitates the microsomal proteins, preventing catastrophic LC-MS/MS column clogging.

Step 5: Centrifugation and LC-MS/MS Analysis
  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound relative to the internal standard.

Data Analysis and Pharmacokinetic Interpretation

The depletion of 6-chloropyrido[2,3-d]pyrimidin-2-amine over time is used to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ )[3].

Mathematical Framework
  • Plot the natural logarithm ( ln ) of the percent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant ( −k ).

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • In Vitro Intrinsic Clearance ( CLint,invitro​ ): CLint​=Mk×V​

    (Where V = incubation volume in µL, and M = mass of microsomal protein in mg. Result is expressed in µL/min/mg protein).

Data Interpretation Matrix
CLint​ (µL/min/mg) t1/2​ (min)Hepatic Extraction Ratio ( EH​ )Optimization Strategy for Scaffold
< 15 > 45Low (< 0.3)Scaffold is stable. Proceed to in vivo PK.
15 - 45 15 - 45Moderate (0.3 - 0.7)Monitor Phase II conjugation (e.g., glucuronidation) in hepatocytes.
> 45 < 15High (> 0.7)High liability. Requires structural optimization (e.g., amine masking).

Note: If 6-chloropyrido[2,3-d]pyrimidin-2-amine falls into the "High" clearance category, medicinal chemists typically employ bioisosteric replacement of the 2-amine group or introduce steric bulk (e.g., methylation) to block N-oxidation[6].

References

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: IntechOpen URL:[Link]

  • Drug Metabolism Studies: Stability Source: Xenotech URL:[Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents Source: PMC (nih.gov) URL:[Link]

  • Protocol for the Human Liver Microsome Stability Assay Source: ResearchGate URL:[Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: PMC (nih.gov) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of 6-Chloropyrido[2,3-d]pyrimidin-2-amine Derivatives

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Synthesis Protocol & Mechanistic Guide Scientific Rationale and Significance The pyrido[2,3-d]pyrimidine scaffold is a privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Synthesis Protocol & Mechanistic Guide

Scientific Rationale and Significance

The pyrido[2,3-d]pyrimidine scaffold is a privileged bicyclic structure in medicinal chemistry. Its electronic distribution and hydrogen-bonding potential make it a highly effective bioisostere for purines and quinazolines. Consequently, derivatives of this core are frequently leveraged in the design of targeted kinase inhibitors, modulators of Toll-like receptors for innate immune responses[1], and antibacterial agents targeting bacterial biotin carboxylase[2].

The introduction of a chlorine atom at the C6 position specifically enhances the lipophilicity of the scaffold, improving membrane permeability while providing a vector for halogen bonding within target protein binding pockets. Various synthetic methodologies exist for constructing this bicyclic system, including the condensation of preformed pyrimidine precursors with acyclic components, or the annulation of appropriately substituted pyridine derivatives[3]. This application note details a highly optimized, single-step annulation strategy starting from a functionalized pyridine core.

Retrosynthetic Strategy & Mechanistic Pathway

The construction of the 6-chloropyrido[2,3-d]pyrimidin-2-amine core is achieved through a base-promoted, bimolecular condensation followed by an intramolecular cyclodehydration.

By utilizing 2-amino-5-chloronicotinaldehyde and guanidine hydrochloride, the synthesis capitalizes on the proximity of the electrophilic aldehyde and the nucleophilic primary amine on the pyridine ring. The reaction proceeds via an initial Schiff base formation between the aldehyde and the free guanidine, followed by an intramolecular nucleophilic attack by the adjacent pyridine amine onto the guanidinyl carbon, expelling ammonia and water to achieve aromatization.

Retrosynthesis Product 6-Chloropyrido[2,3-d]pyrimidin-2-amine Intermediate Guanidinyl Intermediate (In Situ) Product->Intermediate Retrosynthetic Disconnection SM1 2-Amino-5-chloronicotinaldehyde Intermediate->SM1 SM2 Guanidine Hydrochloride Intermediate->SM2

Caption: Retrosynthetic disconnection of the 6-chloropyrido[2,3-d]pyrimidin-2-amine scaffold.

Reaction Optimization & Causality

To ensure maximum atom economy and yield, the reaction conditions were rigorously optimized. The cyclodehydration step is thermodynamically driven but requires significant activation energy, making solvent and base selection critical.

Table 1: Reaction Condition Optimization for Cyclodehydration
EntrySolventBase (Equiv.)Temperature (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1EthanolEt₃N (3.0)80 (Reflux)1245Incomplete cyclization; intermediate accumulation.
2DMFK₂CO₃ (3.0)100862Heterogeneous base limited reaction kinetics.
3NMPDIPEA (3.0)120485High conversion; slight steric hindrance from base.
4 NMP Et₃N (3.0) 120 4 88 Optimal solubility and kinetic profile.

Causality of Optimal Conditions: N-Methyl-2-pyrrolidone (NMP) was selected as the optimal solvent due to its high dielectric constant and high boiling point. It effectively solvates the polar guanidinyl intermediates and allows for the elevated temperatures (120 °C) required to drive the cyclodehydration step to completion. Triethylamine (Et₃N) serves as a homogenous, non-nucleophilic proton scavenger, liberating the free base of guanidine from its hydrochloride salt without competing for the electrophilic aldehyde center.

Detailed Experimental Protocol

The following protocol is designed as a self-validating system, ensuring that researchers can analytically confirm the success of the reaction prior to initiating the workup phase.

Workflow Step1 Reagent Charging (NMP, Et3N) Step2 Thermal Activation (120°C, 4h) Step1->Step2 Step3 UPLC-MS Monitoring (Target m/z 181) Step2->Step3 Step3->Step2 <95% Conversion Step4 Aqueous Quench & Precipitation Step3->Step4 >95% Conversion Step5 Filtration & Washing (H2O, Cold EtOH) Step4->Step5 Step6 Vacuum Drying (50°C, 12h) Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Step-by-Step Methodology

Step 1: Reagent Charging

  • Action: To an oven-dried, nitrogen-flushed 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chloronicotinaldehyde (1.0 mmol, 156.5 mg) and guanidine hydrochloride (1.5 mmol, 143.3 mg). Add anhydrous NMP (2.0 mL) to achieve a 0.5 M concentration.

  • Causality: The nitrogen atmosphere prevents the oxidative degradation of the aldehyde at elevated temperatures.

Step 2: Base Addition and Thermal Activation

  • Action: Add triethylamine (3.0 mmol, 418 µL) dropwise at room temperature. Attach a reflux condenser and heat the reaction mixture to 120 °C using a pre-heated oil bath. Stir vigorously for 4 hours.

  • Causality: The excess base ensures complete neutralization of the hydrochloride salt and neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the pyridine nitrogen which would deactivate the ring.

Step 3: Reaction Monitoring (Self-Validation Checkpoint)

  • Action: After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and analyze via UPLC-MS.

  • Validation: The reaction is self-validating. The disappearance of the starting material peak (m/z 157 [M+H]⁺) and the dominant appearance of the target mass (m/z 181 [M+H]⁺) unambiguously confirm that both the intermolecular condensation and the subsequent intramolecular cyclodehydration have reached completion. Do not proceed to Step 4 until >95% conversion is observed.

Step 4: Aqueous Quench and Precipitation

  • Action: Cool the reaction mixture to room temperature. Slowly pour the mixture into 20 mL of vigorously stirred, ice-cold distilled water.

  • Causality: NMP is highly miscible with water. The sudden shift in solvent polarity forces the highly aromatic, lipophilic 6-chloropyrido[2,3-d]pyrimidin-2-amine to precipitate out of solution as a solid, leaving unreacted guanidine and triethylamine salts dissolved in the aqueous phase.

Step 5: Isolation and Purification

  • Action: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water (2 × 10 mL) to remove residual NMP, followed by cold ethanol (1 × 5 mL) to remove trace organic impurities.

  • Action: Transfer the solid to a vacuum oven and dry at 50 °C for 12 hours to afford the product as a pale yellow solid.

References[3] Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHugX87Zuoq3oUCC1iI65wO22w4wWhqYDzIulcftsua2G2QIzvgWrKuxcqDWGx4GHmexDn2zJmN5O8yEJuXiesz8z2YePM1kANqWpVhQcfwOR6k3rslE287AOOwI46-DdQtG979[1] Guanosine analog in the pyrido[2,3-d]pyrimidine ring system as a potential toll-like receptor agonist. PubMed. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOZXamL6fkoUfWu5j7EKWJW-5D8Kdq9TT_iiGi71_XbWbu6rYLWo66DIk5wehILM8G4mEpitviDWKydy9MShsAEz_0f40wG8ybJcVlLkr0uN0cD1GyjD3h1ulz8-mWEgI3wvLQ[2] Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. Journal of Medicinal Chemistry - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm3RBS9-p09QaKRLmnYwI2zv4DLTR-GQdc4_rKd_so2N6KQymWACjnCJEnLrs7Di1slTfQKJ3KpQANbrIhbR5WPMlbufbWniYna0yMufsAPsCMGcUxhpVOwQlQVOznhuH-GQaFAiyZZvbkbZc5M-Ii

Sources

Application

HPLC method development for 6-Chloropyrido[2,3-d]pyrimidin-2-amine quantification

Application Note: HPLC Method Development and Validation for the Quantification of 6-Chloropyrido[2,3-d]pyrimidin-2-amine Introduction & Scientific Context 6-Chloropyrido[2,3-d]pyrimidin-2-amine (CAS 882679-26-7) is a cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for the Quantification of 6-Chloropyrido[2,3-d]pyrimidin-2-amine

Introduction & Scientific Context

6-Chloropyrido[2,3-d]pyrimidin-2-amine (CAS 882679-26-7) is a critical bicyclic heterocyclic intermediate extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Pyrido[2,3-d]pyrimidine derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as core structures for macrophage colony-stimulating factor-1 receptor (FMS) inhibitors and cyclin-dependent kinase (CDK) inhibitors in oncology and immunology[2]. Accurate quantification of this intermediate is essential during process chemistry optimization, reaction monitoring, and API impurity profiling.

Physicochemical Profiling & Method Rationale

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 6-Chloropyrido[2,3-d]pyrimidin-2-amine requires overcoming specific chromatographic challenges inherent to complex nitrogenous heterocycles.

  • Ionization and Peak Tailing Mitigation: The molecule contains multiple basic nitrogen atoms (the pyrimidine ring, the pyridine ring, and the exocyclic amine). At neutral pH, these basic sites interact with residual, unendcapped silanols on silica-based stationary phases via secondary ion-exchange mechanisms, leading to severe peak tailing. To mitigate this, the mobile phase must be highly acidic (pH ~2.0). The addition of 0.1% Trifluoroacetic acid (TFA) acts as both an acidifier—fully protonating the analyte to maintain a single ionization state—and an ion-pairing agent, effectively masking residual silanols.

  • Stationary Phase Selection: A high-purity, end-capped C18 column with a high carbon load is selected to provide sufficient hydrophobic retention for the relatively polar protonated heterocycle, ensuring it elutes well past the void volume ( k′>2 ).

  • Detection Strategy: The extended conjugated π -system of the pyrido[2,3-d]pyrimidine core provides strong UV chromophores. A detection wavelength of 254 nm is optimal for capturing the π→π∗ transitions, ensuring high sensitivity.

HPLC_Method_Dev Start Physicochemical Profiling pKa & LogP Analysis Screening Column & Mobile Phase Screening (C18, Low pH Buffer) Start->Screening Optimization Gradient & Temperature Optimization Screening->Optimization Validation ICH Q2(R2) Validation (Specificity, Linearity, Precision) Optimization->Validation Implementation Routine Quantification & Impurity Profiling Validation->Implementation

Caption: HPLC method development and validation workflow for basic heterocyclic amines.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

Parameter Specification Scientific Rationale
Column Zorbax SB-C18 (50 mm × 2.1 mm, 5 µm) Sterically protected silanes provide stable retention at low pH without phase collapse[2].
Mobile Phase A 0.1% TFA in LC-MS Grade Water Fully protonates basic nitrogens; suppresses silanol interactions.
Mobile Phase B 0.1% TFA in Acetonitrile (MeCN) MeCN provides lower backpressure and sharper peaks than Methanol.
Flow Rate 0.5 mL/min Balances optimal linear velocity with analysis time.
Column Temp. 30 °C Reduces mobile phase viscosity and improves mass transfer kinetics.
Injection Vol. 5 µL Prevents column overloading and minimizes injection solvent effects.

| Detection | UV at 254 nm | Aligns with the maximum absorbance of the conjugated ring system. |

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 0 100
12.0 0 100
12.1 95 5

| 15.0 | 95 | 5 |

Experimental Protocols: A Self-Validating System

To ensure uncompromising data integrity, this protocol is designed as a self-validating system. System Suitability Testing (SST) criteria must be met before any sample data is integrated.

Step 1: Preparation of Standard Solutions

  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 6-Chloropyrido[2,3-d]pyrimidin-2-amine reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Dimethyl Sulfoxide (DMSO) to ensure complete dissolution of the crystalline solid, then make up to volume with Mobile Phase A.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the Primary Stock into a 10 mL volumetric flask and dilute to volume with Mobile Phase A.

  • Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter.

    • Causality Note: PTFE is strictly mandated over Nylon. Nylon filters possess surface amide bonds that can non-specifically bind basic analytes like pyrido-pyrimidines, leading to artificially low recovery rates.

SamplePrep S1 Weigh 10.0 mg Analyte S2 Dissolve in 2 mL DMSO (Stock) S1->S2 S3 Dilute to 10 mL with Mobile Phase A S2->S3 S4 Filter (0.22 µm PTFE) S3->S4 S5 HPLC Injection S4->S5

Caption: Standardized sample preparation workflow for quantitative HPLC analysis.

Step 2: System Suitability Test (SST) Execution Inject the Working Standard (100 µg/mL) in five replicates. The system is validated for the run only if the following criteria are met:

  • Retention Time ( tR​ ) RSD: ≤1.0%

  • Peak Area RSD: ≤2.0%

  • Tailing Factor ( Tf​ ): ≤1.5 (Confirms adequate silanol suppression).

  • Theoretical Plates ( N ): ≥5000

Step 3: Bracketed Sample Analysis To prevent undetected instrumental drift from compromising the results, inject a bracketing standard every 10 samples. If the bracketing standard deviates by >2.0% from the initial SST mean area, the run is automatically invalidated from the last passing standard.

Method Validation in Accordance with ICH Q2(R2)

The analytical procedure must be validated to demonstrate it is fit for its intended purpose, strictly adhering to the ICH Q2(R2) guidelines[3]. The following parameters were evaluated to establish the method's trustworthiness.

Table 3: ICH Q2(R2) Validation Summary (Representative Data)

Validation Parameter ICH Q2(R2) Requirement Experimental Result Status

| Specificity | No interference at tR​ of analyte | Resolution ( Rs​ ) >2.5 from nearest synthetic impurity | Pass | | Linearity | R2≥0.999 over reportable range | R2=0.9998 (Range: 1 - 200 µg/mL) | Pass | | Accuracy (Recovery) | 98.0% - 102.0% across 3 levels | 99.4% ± 0.6% (n=9) | Pass | | Repeatability (Precision) | RSD ≤2.0% | RSD = 0.8% (n=6 at 100 µg/mL) | Pass | | Limit of Quantitation | S/N≥10 | 0.5 µg/mL | Pass |

Troubleshooting & Optimization Insights

  • Drifting Retention Times: If the retention time of 6-Chloropyrido[2,3-d]pyrimidin-2-amine shifts earlier over sequential runs, it indicates a loss of ion-pairing capability. Ensure the TFA in the mobile phase is fresh; TFA is highly volatile and its concentration can decrease if the mobile phase reservoir is not properly sealed.

  • Peak Splitting: Peak splitting for this compound typically indicates an injection solvent mismatch. Because the primary stock is dissolved in DMSO, injecting large volumes (>10 µL) into a highly aqueous initial mobile phase causes localized precipitation or solvent plug effects. Restrict injection volumes to ≤5 µL.

References

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Pyrido[2,3-d]pyrimidin-5-ones: A Novel Class of Antiinflammatory Macrophage Colony-Stimulating Factor-1 Receptor Inhibitors. Journal of Medicinal Chemistry, American Chemical Society.
  • 6-chloropyrido[2,3-d]pyrimidin-2-amine Chemical Properties. ChemicalBook.

Sources

Method

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of 6-Chloropyrido[2,3-d]pyrimidin-2-amine

Abstract This technical guide provides a comprehensive methodology for the structural elucidation of 6-Chloropyrido[2,3-d]pyrimidin-2-amine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key heteroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive methodology for the structural elucidation of 6-Chloropyrido[2,3-d]pyrimidin-2-amine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key heterocyclic scaffold in medicinal chemistry and drug development, unambiguous characterization of this molecule is paramount. This document moves beyond a simple listing of spectral data to explain the causal relationships between the molecule's electronic structure and its NMR spectral features. We present a detailed, field-proven protocol for sample preparation and data acquisition, followed by an in-depth analysis of the expected ¹H and ¹³C chemical shifts, multiplicities, and coupling constants. Furthermore, we illustrate the critical role of two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, in achieving complete and unequivocal spectral assignment. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable framework for the structural characterization of complex nitrogen-containing heterocyclic compounds.

Molecular Structure and Spectroscopic Considerations

The structural and electronic properties of 6-Chloropyrido[2,3-d]pyrimidin-2-amine dictate its NMR spectrum. The molecule consists of a fused pyridine and pyrimidine ring system, creating an electron-deficient aromatic core due to the presence of four electronegative nitrogen atoms. This core is further functionalized with an electron-donating amino (-NH₂) group at the C2 position and an electron-withdrawing chloro (-Cl) group at the C6 position. These substituents exert significant influence on the electron density distribution across the rings, which in turn affects the chemical shifts of the associated protons and carbons.

For clarity in spectral assignment, a standardized numbering system is essential. The accepted IUPAC numbering for the pyrido[2,3-d]pyrimidine ring system is employed throughout this guide.

Caption: Molecular structure and numbering of 6-Chloropyrido[2,3-d]pyrimidin-2-amine.

Experimental Protocols

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation.[1] A robust protocol ensures high-resolution data, which is critical for accurate structural interpretation.

Sample Preparation

The choice of solvent is the most critical decision in sample preparation. 6-Chloropyrido[2,3-d]pyrimidin-2-amine contains an amino group with exchangeable protons and has moderate polarity. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent for several reasons:

  • Excellent Solubilizing Power: DMSO-d₆ is an excellent solvent for a wide range of polar organic molecules, ensuring complete dissolution.[2]

  • Observation of Exchangeable Protons: It is a non-protic solvent, which slows down the rate of proton exchange, allowing the -NH₂ protons to be observed as distinct signals.[3]

  • High Boiling Point: Its low volatility minimizes solvent evaporation and concentration changes during the experiment.

Protocol:

  • Weighing: Accurately weigh 10-15 mg of the purified compound for ¹H and ¹³C NMR analysis. For ¹³C NMR specifically, a higher concentration is preferable to improve the signal-to-noise ratio in a shorter acquisition time.

  • Solvent Addition: Transfer the solid to a clean, dry NMR tube of high quality.[4] Using a calibrated glass pipette, add approximately 0.6-0.7 mL of DMSO-d₆. This volume ensures the sample height is optimal for the spectrometer's receiver coils.[5]

  • Dissolution: Gently vortex or sonicate the sample at room temperature to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any solid particulates.

  • Filtration (Mandatory): To remove any microscopic solid impurities that can degrade spectral resolution by distorting magnetic field homogeneity, filter the solution. Pass the sample through a small plug of glass wool tightly packed into a Pasteur pipette directly into a clean NMR tube.[2]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

All spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 8-16 scans.

    • Reference: The residual solvent peak of DMSO-d₆ is set to δ 2.50 ppm.[6]

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024-4096 scans, depending on sample concentration.

    • Reference: The central peak of the DMSO-d₆ septet is set to δ 39.52 ppm.[6]

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse programs available on the spectrometer software should be used.

    • For HMBC, the long-range coupling delay should be optimized for a J-coupling of 8-10 Hz to observe two- and three-bond correlations.[7]

Predicted Spectral Data and Assignment

The following data is a representative prediction based on established substituent effects in pyridine and pyrimidine systems.[8][9][10] Experimental values may vary slightly depending on concentration and temperature.[11]

Predicted ¹H and ¹³C NMR Data
Atom No.Predicted ¹H Shift (δ, ppm)MultiplicityPredicted ¹³C Shift (δ, ppm)
2--~162.5
4~8.90s~158.0
4a--~115.0
5~7.80d~130.0
6--~145.0
7~8.60d~155.0
8a--~153.0
NH₂~7.50s (br)-
Detailed ¹H NMR Spectrum Interpretation
  • H4 (δ ~8.90, s): This proton is expected to be the most downfield of the aromatic signals. It is significantly deshielded by the anisotropic effects of the adjacent N3 and the pyrimidine ring system. It appears as a singlet as it lacks any vicinal proton neighbors for coupling.

  • H7 (δ ~8.60, d): This proton is adjacent to the pyridinic nitrogen (N8), which strongly deshields it, shifting it downfield. It will appear as a doublet due to coupling with H5. The expected coupling constant (³JHH) would be in the range of 8-9 Hz.

  • H5 (δ ~7.80, d): This proton is ortho to the chloro-substituted C6. It will appear as a doublet due to coupling with H7. Its chemical shift is influenced by both the adjacent pyridine ring and the C6-chloro substituent.

  • -NH₂ (δ ~7.50, s, br): The protons of the amino group are exchangeable. In DMSO-d₆, they typically appear as a broad singlet. The chemical shift can be highly variable depending on concentration, temperature, and water content.

Detailed ¹³C NMR Spectrum Interpretation
  • C2 (δ ~162.5): This carbon is directly attached to three nitrogen atoms (N1, N3, and the amino N), resulting in a significant downfield shift. The amino group has a shielding effect, but the influence of the ring nitrogens dominates.

  • C4 (δ ~158.0): This carbon is adjacent to N3 and is part of the electron-deficient pyrimidine ring, causing it to resonate at a low field.

  • C7 (δ ~155.0): Similar to C4, this carbon is alpha to a ring nitrogen (N8) and is shifted significantly downfield.

  • C8a (δ ~153.0): This is a quaternary carbon at the ring junction, deshielded by the adjacent N1 and N8 atoms.

  • C6 (δ ~145.0): This carbon is directly attached to the electronegative chlorine atom, which causes a downfield shift.

  • C5 (δ ~130.0): This carbon's chemical shift is in a typical aromatic region, influenced by the adjacent chloro-substituted carbon and the fused ring system.

  • C4a (δ ~115.0): This quaternary carbon at the ring fusion is expected to be the most upfield of the sp² carbons due to its position relative to the nitrogen atoms and substituents.

The Role of 2D NMR for Unambiguous Assignment

While 1D NMR provides a strong foundation, complex heterocyclic systems often require 2D NMR for definitive assignment.[12][13] The following workflow is a self-validating system to confirm the proposed structure.[14]

2D_NMR_Workflow H1_NMR 1D ¹H NMR (Proton Signals & Multiplicities) COSY ¹H-¹H COSY (Correlated Spectroscopy) H1_NMR->COSY Identifies J-coupled proton spin systems HSQC ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) H1_NMR->HSQC C13_NMR 1D ¹³C NMR (Carbon Signals) C13_NMR->HSQC Assigns carbons directly bonded to protons (C4, C5, C7) COSY->HSQC Confirms H5-H7 connectivity HMBC ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) HSQC->HMBC Provides starting points for long-range correlations Assignment Complete & Unambiguous ¹H and ¹³C Assignment HSQC->Assignment HMBC->Assignment Connects protons to quaternary carbons (C2, C4a, C6, C8a) and confirms full framework

Caption: Workflow for unambiguous spectral assignment using 2D NMR techniques.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment is the first step to confirm proton-proton connectivities.[15] A cross-peak between the signals at δ ~8.60 (H7) and δ ~7.80 (H5) would definitively prove their spatial relationship and confirm the H5-H7 spin system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[12] It would show correlations between H4/C4, H5/C5, and H7/C7, allowing for the direct assignment of these three carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton, especially the quaternary carbons.[7] Key expected correlations include:

    • H4 to C2, C4a, and C5 : This confirms the position of H4 and helps assign the key quaternary carbons C2 and C4a.

    • H5 to C4, C6, and C7 : This links the pyridine ring to the pyrimidine ring and confirms the assignment of the chloro-substituted C6.

    • H7 to C5 and C8a : This confirms the assignment of the final quaternary carbon, C8a.

    • -NH₂ protons to C2 and N3 (via ¹H-¹⁵N HMBC if performed) : This would confirm the position of the amino group at C2.

Conclusion

The structural characterization of 6-Chloropyrido[2,3-d]pyrimidin-2-amine is reliably achieved through a systematic NMR spectroscopy workflow. By understanding the electronic influences of the heterocyclic core and its substituents, a predictive model for the ¹H and ¹³C spectra can be constructed. However, for complete and authoritative assignment, a suite of 2D NMR experiments, particularly COSY, HSQC, and HMBC, is indispensable. The protocols and interpretive logic detailed in this guide provide a robust framework for researchers, ensuring the generation of high-quality, reproducible, and defensible spectroscopic data essential for advancing research and development in medicinal chemistry.

References

  • Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). ¹H, ¹³C and ¹⁵N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Szymański, S., et al. (2018). Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. PLOS ONE, 13(9), e0203533. [Link]

  • Tsujimoto, T., et al. (1979). Studies on ¹³C magnetic resonance spectroscopy. XII. ¹³C and ¹H NMR of 5-substituted pyrimidine derivatives. Chemical and Pharmaceutical Bulletin, 27(5), 1169-1178. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chem-Master. (n.d.). Types of 2D NMR. Retrieved from [Link]

  • Fouad, M. A., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Diamino-6-chloropyrimidine - Optional[¹³C NMR] - Spectrum. Retrieved from [Link]

  • University of Florida. (n.d.). Complex NMR experiments: 2D, selective, etc.. Retrieved from [Link]

  • Alkorta, I., et al. (2006). Accuracy vs Time Dilemma on the Prediction of NMR Chemical Shifts: A Case Study (Chloropyrimidines). The Journal of Organic Chemistry, 71(8), 3240-3246. [Link]

  • Bystrov, V. F. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. Journal of the American Chemical Society, 131(49), 17897–17905. [Link]

  • ResearchGate. (n.d.). The ¹H NMR spectra (DMSO-d₆) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

  • Al-Tel, T. H., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action. Molecules, 27(20), 6891. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Carrà, G., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. ACS Chemical Neuroscience, 13(1), 76-92. [Link]

  • Abraham, R. J., et al. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Kricheldorf, H. R. (1980). ¹⁵N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles. Organic Magnetic Resonance, 14(3), 198-202. [Link]

  • Zhang, Y., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7899. [Link]

  • Riand, J., Chenon, M. T., & Lumbroso-Bader, N. (1977). Proton and carbon-13 nuclear magnetic resonance studies of substituted pyrimidines. 2. Monoprotonation of methyl- and aminopyrimidines. Journal of the American Chemical Society, 99(21), 6838-6844. [Link]

  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 6-Chloropyrido[2,3-d]pyrimidin-2-amine in Murine Models

Introduction: Navigating the Preclinical Path of a Novel Pyrido[2,3-d]pyrimidine Derivative The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Preclinical Path of a Novel Pyrido[2,3-d]pyrimidine Derivative

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds, including potent kinase inhibitors.[1][2][3] The specific analog, 6-Chloropyrido[2,3-d]pyrimidin-2-amine, represents a promising candidate for targeted therapies, likely acting as a kinase inhibitor within critical cell signaling pathways.[4][5] The strategic placement of a chlorine atom at the 6-position offers a valuable site for chemical modification, while the 2-amino group contributes to the molecule's interaction with its biological target.[2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vivo dosing strategy for 6-Chloropyrido[2,3-d]pyrimidin-2-amine in murine models. Given that precise physicochemical and pharmacokinetic data for this specific compound are not extensively available in the public domain, this guide emphasizes a foundational, step-by-step approach to systematically determine the optimal formulation, administration route, and dosage regimen.[4] The protocols herein are designed to be self-validating, ensuring that the generated data is reliable and reproducible, thereby accelerating the preclinical development of this promising therapeutic agent.

Part 1: Foundational Work - Compound Characterization and Formulation Development

A successful in vivo study hinges on a well-characterized and stable formulation that ensures consistent bioavailability. For novel small molecules like 6-Chloropyrido[2,3-d]pyrimidin-2-amine, which are often poorly soluble in aqueous solutions, this initial phase is critical.

Physicochemical Profiling: The First Step

Before any in vivo experiment, a thorough understanding of the compound's physicochemical properties is essential.

PropertyExperimental ProtocolExpected Outcome & Significance
Aqueous Solubility Determine solubility in phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0) using a shake-flask method followed by HPLC or UV-Vis quantification.Provides a baseline for the compound's intrinsic solubility and informs the necessity of formulation aids. Poor aqueous solubility is a common characteristic of such heterocyclic compounds.[6]
Solubility in Common Vehicles Assess solubility in a panel of pharmaceutically acceptable vehicles (e.g., corn oil, 0.5% methylcellulose, 5% DMSO in saline, PEG400).Identifies potential vehicle candidates for different administration routes.
LogP/LogD Determine the octanol-water partition coefficient to understand the compound's lipophilicity.Predicts the compound's likely absorption, distribution, metabolism, and excretion (ADME) properties.
Stability Evaluate the compound's stability in the chosen vehicle over time and under different storage conditions (e.g., room temperature, 4°C).Ensures that the compound does not degrade in the formulation, which would lead to inaccurate dosing.
Formulation Strategy: From Bench to Animal

The choice of vehicle is dictated by the compound's solubility, the intended route of administration, and the need to minimize vehicle-induced toxicity.

Decision Workflow for Formulation Selection

A Start: Physicochemical Data B Sufficiently Soluble in Aqueous Buffer? A->B C Yes B->C D No B->D E Use Buffered Saline Solution C->E F Explore Co-solvents (e.g., PEG400, DMSO) D->F G Consider Suspension (e.g., 0.5% Methylcellulose) D->G H Evaluate Stability and Homogeneity F->H G->H I Select Lead Formulation H->I

Caption: A streamlined workflow for selecting an appropriate formulation for in vivo studies.

Recommended Starting Vehicles for 6-Chloropyrido[2,3-d]pyrimidin-2-amine:

  • For Oral (PO) Administration: A suspension in 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80 in sterile water is a common and well-tolerated choice for poorly soluble compounds.

  • For Intraperitoneal (IP) or Subcutaneous (SC) Administration: A solution in a vehicle containing a co-solvent such as 5-10% DMSO in saline or a mixture of PEG400 and saline. It is crucial to keep the percentage of organic solvents low to avoid irritation and toxicity.

  • For Intravenous (IV) Administration: A clear, sterile, and isotonic solution is mandatory. This is often the most challenging formulation to develop for poorly soluble compounds and may require solubilizing agents like cyclodextrins.

Part 2: In Vivo Experimental Protocols

With a suitable formulation in hand, the next phase involves a systematic evaluation of the compound's behavior in a living system.

Dose-Range Finding (DRF) Study: Establishing Safety and Tolerability

The primary goal of a DRF study is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.

Protocol: Acute Dose-Range Finding Study

  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old. Use a small group size (n=3-5 mice per dose group).

  • Dose Selection: Based on in vitro cytotoxicity data (if available), select a wide range of doses (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.

  • Administration: Administer a single dose via the intended route of administration (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Observe the animals closely for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals for at least 7-14 days.

  • Endpoint: The MTD is defined as the highest dose at which no significant toxicity is observed.

Data Presentation: Example DRF Study Outcome

Dose (mg/kg)RouteNo. of AnimalsMortalityKey Clinical SignsBody Weight Change (Day 7)
VehicleIP30/3None+5%
10IP30/3None+4%
30IP30/3None+2%
100IP31/3Lethargy, ruffled fur-8%
300IP33/3Severe lethargy, ataxiaN/A
Pharmacokinetic (PK) Study: Understanding ADME Properties

A PK study is essential to understand how the compound is absorbed, distributed, metabolized, and excreted. This information is critical for designing an effective dosing schedule for efficacy studies.

Protocol: Single-Dose Pharmacokinetic Study

  • Animal Model: Use cannulated mice if possible to facilitate serial blood sampling. Otherwise, use satellite groups for each time point.

  • Dosing: Administer a single dose of 6-Chloropyrido[2,3-d]pyrimidin-2-amine at a dose level well below the MTD (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-dosing.

  • Analysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).

Workflow for a Typical Pharmacokinetic Study

A Dose Administration (IV and PO) B Serial Blood Sampling A->B C Plasma Preparation B->C D LC-MS/MS Analysis C->D E Concentration-Time Profile D->E F Pharmacokinetic Modeling E->F G Determine Key PK Parameters F->G

Caption: A schematic representation of the key steps in a murine pharmacokinetic study.

Efficacy Studies: Assessing Therapeutic Potential

Once the MTD and PK profile are established, efficacy studies can be designed to evaluate the therapeutic effect of 6-Chloropyrido[2,3-d]pyrimidin-2-amine in a relevant disease model (e.g., a tumor xenograft model for cancer).

Protocol: Tumor Xenograft Efficacy Study

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) engrafted with human cancer cells that are sensitive to the compound in vitro.

  • Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups (vehicle control, test compound at one or more dose levels, positive control).

  • Dosing Regimen: Administer the compound according to a schedule informed by the PK data (e.g., once daily, twice daily) for a defined period (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).

Part 3: Mechanism of Action and Pharmacodynamic (PD) Readouts

Pyrido[2,3-d]pyrimidine derivatives are frequently investigated as kinase inhibitors.[5][7] A plausible mechanism of action for 6-Chloropyrido[2,3-d]pyrimidin-2-amine is the inhibition of a key kinase in a cancer-related signaling pathway, such as the EGFR or PI3K/Akt/mTOR pathway.[4][8]

Potential Signaling Pathway Inhibition

A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR) A->B C PI3K B->C D Akt C->D E mTOR D->E F Cell Growth, Proliferation, Survival E->F G 6-Chloropyrido[2,3-d]pyrimidin-2-amine G->B Inhibition

Caption: A simplified representation of a potential signaling pathway inhibited by 6-Chloropyrido[2,3-d]pyrimidin-2-amine.

Pharmacodynamic (PD) Biomarkers:

To confirm that the compound is engaging its target in vivo, it is essential to measure downstream biomarkers in tumor tissue. For a kinase inhibitor, this would typically involve assessing the phosphorylation status of key signaling proteins.

Recommended PD Readouts:

  • Western Blotting or Immunohistochemistry (IHC): Analyze tumor lysates or sections for levels of phosphorylated and total target kinase (e.g., p-EGFR, p-Akt).

  • Gene Expression Analysis: Use qPCR or RNA-seq to measure changes in the expression of downstream target genes.

Conclusion: A Roadmap for Successful In Vivo Evaluation

The successful in vivo evaluation of 6-Chloropyrido[2,3-d]pyrimidin-2-amine in murine models requires a methodical and data-driven approach. By starting with thorough compound characterization and formulation development, followed by systematic dose-range finding and pharmacokinetic studies, researchers can design robust efficacy studies with a high probability of generating meaningful and reproducible results. The integration of pharmacodynamic readouts is crucial to link target engagement with therapeutic outcomes, ultimately paving the way for the clinical translation of this promising compound.

References

  • NextSDS. 6-chloropyrido[2,3-d]pyrimidin-2-amine — Chemical Substance Information. Available from: [Link].

  • MDPI. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link].

  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available from: [Link].

  • Der Pharma Chemica. Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Available from: [Link].

  • PMC. Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists. Available from: [Link].

  • Journal of Pharmaceutical and Chemical Research. Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Available from: [Link].

  • MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available from: [Link].

  • Google Patents. WO2007003765A1 - Derivatives of pyrido[2,3-d]pyrimidine, the preparation thereof, and the therapeutic application of the same.
  • PMC. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link].

  • ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF. Available from: [Link].

  • MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available from: [Link].

  • Journal of Organic and Pharmaceutical Chemistry. 734-772 Review Article The chemistry of pyrido[2,3-d]pyrimidines. Available from: [Link].

  • SciSpace. The chemistry of pyrido[2,3-d]pyrimidines and their applications. Available from: [Link].

  • PMC. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available from: [Link].

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 6-Chloropyrido[2,3-d]pyrimidin-2-amine

Introduction and Scope 6-Chloropyrido[2,3-d]pyrimidin-2-amine is a highly valuable bicyclic scaffold, frequently utilized as a core intermediate in the design of potent kinase inhibitors and antifolate therapeutic agents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

6-Chloropyrido[2,3-d]pyrimidin-2-amine is a highly valuable bicyclic scaffold, frequently utilized as a core intermediate in the design of potent kinase inhibitors and antifolate therapeutic agents[1]. For drug development professionals and analytical chemists, the precise structural elucidation of this core and its downstream metabolites is paramount. This application note details the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation behavior of this molecule, providing a robust, self-validating analytical framework for its identification in complex biological matrices.

Mechanistic Principles of Fragmentation (Causality & Logic)

Understanding the chemical causality behind the fragmentation of pyrido[2,3-d]pyrimidines allows researchers to confidently assign spectral peaks from first principles, rather than relying solely on empirical library matching.

  • Isotopic Signature Validation: The presence of a single chlorine atom at the 6-position provides a built-in diagnostic tool. The natural abundance of 35Cl and 37Cl yields a characteristic ~3:1 isotopic ratio for the precursor ion ( [M+H]+ at m/z 181.028 and 183.025). Any fragment ion retaining the chlorine atom will preserve this 3:1 ratio, creating a self-validating system to track the halogen's presence throughout the MS/MS pathway.

  • Pyrimidine Ring Cleavage (Retro-Diels-Alder): The most thermodynamically favored fragmentation of 2-aminopyrimidines is the neutral loss of cyanamide ( NH2​CN , 42.0218 Da). Driven by a retro-Diels-Alder (RDA) type mechanism or concerted ring-opening under collisional activation, this cleavage collapses the pyrimidine ring while leaving the pyridine core intact[2]. This results in a highly abundant fragment at m/z 139.006.

  • Halogen Expulsion & Pyridine Degradation: At elevated collision energies, the molecule undergoes the expulsion of hydrogen chloride ( HCl , 35.9767 Da), yielding a dehalogenated fragment at m/z 145.051. Subsequent degradation of the remaining pyridine core typically involves the sequential loss of hydrogen cyanide ( HCN , 27.0109 Da), a hallmark of nitrogenous aromatic systems[3].

Experimental Methodology (Self-Validating Protocol)

The following step-by-step protocol ensures the reproducible generation of the fragmentation profile using a High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap system[4].

Step 1: Sample Preparation

  • Weigh 1.0 mg of the 6-Chloropyrido[2,3-d]pyrimidin-2-amine analytical standard.

  • Dissolve in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock solution.

  • Dilute the stock to a final working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid to promote protonation.

Step 2: LC-MS/MS System Tuning

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Precursor Isolation: Isolate the [M+H]+ ions at m/z 181.0 (for 35Cl ) and m/z 183.0 (for 37Cl ) using a narrow quadrupole isolation window (e.g., 1.0 Da) to prevent isotopic cross-contamination.

Step 3: Collision-Induced Dissociation (CID) & Validation

  • Apply a collision energy (CE) ramp from 15 eV to 45 eV using Argon or Nitrogen as the collision gas.

  • Self-Validation Check: At 15 eV, verify the survival of the precursor ion and its 3:1 isotopic ratio. At 30 eV, monitor the maximization of the m/z 139 transition (confirming pyrimidine cleavage). At 45 eV, observe the lower mass fragments (e.g., m/z 112) to confirm pyridine core degradation.

Quantitative Data Summary

The following table summarizes the exact masses, neutral losses, and structural assignments for the primary fragments of the 35Cl isotope.

Precursor / FragmentExact Mass (m/z)Neutral Loss (Da)Lost EntityStructural Assignment
Precursor [M+H]+ 181.0280N/AN/AIntact protonated molecule ( C7​H635​ClN4+​ )
Fragment A 139.006242.0218 NH2​CN Cleaved pyrimidine ring ( C6​H435​ClN2+​ )
Fragment B 145.051335.9767 HCl Dehalogenated core ( C7​H5​N4+​ )
Fragment C 111.995327.0109 HCN Pyridine core cleavage ( C5​H335​ClN+ )

(Note: The 37Cl isotope precursor at m/z 183.025 will produce corresponding halogenated fragments at m/z 141.003 and 113.992, while the dehalogenated Fragment B at m/z 145.051 remains unchanged, validating the loss of the chlorine atom.)

Analytical Workflows and Fragmentation Pathways

Workflow S1 Sample Prep (1 µg/mL) S2 ESI(+) Ionization [M+H]+ Generation S1->S2 S3 Precursor Isolation (m/z 181.0 & 183.0) S2->S3 S4 CID Fragmentation (CE: 15-45 eV) S3->S4 S5 HRMS Detection (TOF/Orbitrap) S4->S5

LC-MS/MS workflow for the structural elucidation of 6-Chloropyrido[2,3-d]pyrimidin-2-amine.

Fragmentation M Precursor Ion[M+H]+ m/z 181.028 (35Cl) m/z 183.025 (37Cl) F1 Fragment A m/z 139.006 (35Cl) Loss of NH2CN M->F1 - Cyanamide (42 Da) Retro-Diels-Alder F2 Fragment B m/z 145.051 Loss of HCl M->F2 - HCl (36 Da) Halogen Expulsion F3 Fragment C m/z 111.995 (35Cl) Loss of HCN F1->F3 - HCN (27 Da) Pyridine Cleavage

Proposed ESI-MS/MS fragmentation pathway for 6-Chloropyrido[2,3-d]pyrimidin-2-amine.

References

  • Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Mass spectra of pyrido[2,3-d]pyrimidines and related compounds. Royal Society of Chemistry (RSC). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 6-Chloropyrido[2,3-d]pyrimidin-2-amine

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with the synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with the synthesis of 6-Chloropyrido[2,3-d]pyrimidin-2-amine .

This guide moves beyond theoretical recipes. It focuses on the causality of reaction parameters and establishes self-validating protocols to ensure reproducible, high-purity yields.

Part 1: Mechanistic Insights & Quantitative Optimization

The standard construction of the pyrido[2,3-d]pyrimidine core relies on a Friedländer-type condensation between 2-amino-5-chloronicotinaldehyde and a guanidine source. The primary modes of failure in this synthesis—low yield and dark, intractable impurities—stem from the inherent instability of the aldehyde precursor under harshly basic conditions.

By understanding the causality behind reagent selection, we can engineer a more robust system. For instance, using Guanidine Hydrochloride requires an exogenous strong base (like NaOEt), which inadvertently triggers the self-condensation and degradation of the starting aldehyde 1. Conversely, Guanidine Carbonate acts as a latent, self-buffering reagent. Upon heating, it slowly decomposes to release free guanidine and CO₂, providing a steady concentration of the active nucleophile without creating a degradative basic environment [[2]]().

Quantitative Optimization of Reaction Parameters
SolventReagent SystemTemp (°C)Time (h)Yield (%)HPLC Purity (%)Primary Observation / Causality
EthanolGuanidine HCl + NaOEt78124578Low temp leads to incomplete cyclization; strong base causes SM degradation 1.
Water2,6-diaminopyrimidin-4-one + Aldehyde10086582Green aqueous methods work for spiro-derivatives but yield poorly for this specific chloro-core 3.
DMFGuanidine Carbonate12067489Moderate conversion; DMF slowly decomposes to dimethylamine at high heat, causing side reactions.
NMP Guanidine Carbonate 150 2 88 >98 Optimal. High temp drives dehydration; carbonate buffers the system; NMP is thermally stable 2.

Part 2: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. You must not proceed to the next step until the In-Process Control (IPC) criteria are met.

Objective: Synthesize 6-Chloropyrido[2,3-d]pyrimidin-2-amine with >85% yield and >98% purity.

Step 1: Reagent Preparation & Initiation

  • Action: Charge a dry, argon-flushed reaction vessel with 2-amino-5-chloronicotinaldehyde (1.0 eq) and anhydrous N-Methyl-2-pyrrolidone (NMP, 10 volumes). Add Guanidine Carbonate (1.5 eq) in one single portion.

  • Causality: NMP is chosen over DMF because it does not degrade into nucleophilic amines at 150 °C, protecting the aryl chloride from SNAr displacement.

Step 2: Condensation & Cyclization

  • Action: Heat the stirred mixture to 150 °C for 2 hours.

  • IPC Validation: Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Gate: You may only proceed to Step 3 if the peak for the starting aldehyde (m/z ~156) is <2% Area, and the target product peak (m/z ~180) is >90% Area. If incomplete, stir for an additional 1 hour at 150 °C.

Step 3: Controlled Precipitation

  • Action: Cool the reaction mixture to 20 °C. Slowly add distilled water (30 volumes) dropwise over 30 minutes while stirring vigorously.

  • Causality: Rapid addition of water to NMP is highly exothermic and can cause the product to oil out, trapping impurities. Slow addition ensures the formation of a crystalline precipitate 2. Filter and wash the cake with water.

Step 4: Sequential Trituration (Purification)

  • Action: Suspend the crude solid in MTBE (Methyl tert-butyl ether, 10 volumes) and stir for 30 minutes at 20 °C. Filter. Next, suspend the solid in a 10:1 mixture of DCM/MeOH (10 volumes) for 30 minutes. Filter and dry under vacuum at 50 °C.

  • Causality: The pyrido[2,3-d]pyrimidine core has extremely poor solubility, making column chromatography impractical. This specific sequential trituration selectively solubilizes non-polar organic impurities (via MTBE) and colored polymeric byproducts (via DCM/MeOH) without dissolving the target amine 2.

Part 3: Troubleshooting Workflow

TroubleshootingWorkflow Start Issue Detected: Low Yield or Purity IPC In-Process Control (IPC): Analyze via LC-MS Start->IPC LowConv Incomplete Conversion (SM > 10%) IPC->LowConv Reaction Stalled HighImp High Conversion, Multiple Impurities IPC->HighImp Degradation Action1 Increase Temp to 120-150°C Check Guanidine Equivalents LowConv->Action1 Action2 Switch Base to Guanidine Carbonate HighImp->Action2 Workup Proceed to Workup: Water Precipitation Action1->Workup Action2->Workup PurityCheck Post-Isolation Purity < 95% Workup->PurityCheck Trituration Sequential Trituration: 1. MTBE 2. DCM/MeOH (10:1) PurityCheck->Trituration Success Target Reached: >85% Yield, >98% Purity Trituration->Success

Fig 1. Decision-tree workflow for troubleshooting yield and purity issues during synthesis.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my LC-MS show a mass corresponding to [M-Cl+OH] or [M-Cl+NMe₂]? A: The 6-chloro position on the pyrido[2,3-d]pyrimidine core is highly activated toward Nucleophilic Aromatic Substitution (SNAr). If the reaction is run in DMF at high temperatures (>130 °C), DMF can decompose into dimethylamine, which displaces the chlorine. Similarly, using aqueous hydroxide bases can lead to the hydroxylated byproduct. Solution: Switch the solvent to NMP, which is far more thermally stable than DMF, and strictly use Guanidine Carbonate to avoid hydroxide formation 2.

Q: My isolated product is highly colored (dark brown/red). How can I improve the color and purity without column chromatography? A: The dark coloration is typically caused by polymerized aldehyde degradation products. Column chromatography is often impossible due to the poor solubility of the pyrido[2,3-d]pyrimidine core. Solution: Implement the sequential trituration protocol described in Step 4. The 10:1 mixture of DCM/MeOH selectively solubilizes the colored polymeric byproducts while leaving the target amine intact as a pale solid 2.

Q: Can I use Guanidine Hydrochloride instead of Guanidine Carbonate? A: While possible, it is highly discouraged for this specific substrate. Guanidine HCl requires the addition of an exogenous strong base (e.g., NaOEt or K₂CO₃) to liberate the free guanidine 1. This sudden spike in basicity often triggers self-condensation of the 2-amino-5-chloronicotinaldehyde before it can react with the guanidine. Guanidine carbonate acts as a latent, self-buffering source, maximizing yield and purity.

References

  • 3 Title: Aqueous-Mediated Synthesis: Bioactive Heterocycles [2] 9783110997262. Source: DOKUMEN.PUB.

  • 1 Title: WO2014084778A1 - Pyrimidine-2,4-diamine derivatives for treatment of cancer. Source: Google Patents.

  • 2 Title: WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof. Source: Google Patents.

Sources

Optimization

Technical Support Center: Stabilizing 6-Chloropyrido[2,3-d]pyrimidin-2-amine in Aqueous Solutions

Welcome to the technical support center for 6-Chloropyrido[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Chloropyrido[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the degradation of this compound in aqueous solutions. As a key intermediate in medicinal chemistry, maintaining its structural integrity is paramount for reproducible experimental outcomes.[1]

I. Understanding the Stability of 6-Chloropyrido[2,3-d]pyrimidin-2-amine

6-Chloropyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound featuring a fused pyridine and pyrimidine ring system. While stable as a solid under recommended storage conditions, its stability in aqueous solutions can be compromised by several factors, primarily hydrolysis, photodegradation, and nucleophilic substitution.[2][3] This guide will delve into the mechanisms of degradation and provide actionable protocols to mitigate these issues.

Key Degradation Pathways

The primary routes of degradation for 6-Chloropyrido[2,3-d]pyrimidin-2-amine in aqueous solutions are hydrolysis and photodegradation. The presence of the chloro substituent makes the molecule susceptible to nucleophilic attack, which can be initiated by water (hydrolysis) or other nucleophiles present in the solution.[2]

6-Chloropyrido[2,3-d]pyrimidin-2-amine 6-Chloropyrido[2,3-d]pyrimidin-2-amine Degradation Degradation 6-Chloropyrido[2,3-d]pyrimidin-2-amine->Degradation Hydrolysis Hydrolysis Degradation->Hydrolysis  Aqueous Environment Photodegradation Photodegradation Degradation->Photodegradation  Light Exposure Nucleophilic_Substitution Nucleophilic_Substitution Degradation->Nucleophilic_Substitution  Presence of Nucleophiles Hydroxypyrimidine_Derivative Hydroxypyrimidine_Derivative Hydrolysis->Hydroxypyrimidine_Derivative Photolytic_Cleavage_Products Photolytic_Cleavage_Products Photodegradation->Photolytic_Cleavage_Products Substituted_Derivatives Substituted_Derivatives Nucleophilic_Substitution->Substituted_Derivatives

Caption: Primary degradation pathways for 6-Chloropyrido[2,3-d]pyrimidin-2-amine in solution.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with 6-Chloropyrido[2,3-d]pyrimidin-2-amine in aqueous solutions.

FAQ 1: My compound seems to be degrading in my aqueous buffer. What is the likely cause?

Answer: The most probable cause of degradation in an aqueous buffer is hydrolysis. The chloro group on the pyrimidine ring is susceptible to substitution by water, leading to the formation of the corresponding 6-hydroxypyrido[2,3-d]pyrimidin-2-amine. The rate of this hydrolysis is significantly influenced by pH and temperature.[4]

  • Acidic Conditions: While the 6-chloro position is generally more resistant to acid-catalyzed hydrolysis compared to other positions on the pyrimidine ring (like the 2- or 4-positions), prolonged exposure to strong acids can still lead to degradation.[5][6]

  • Neutral to Alkaline Conditions: Hydrolysis can be more pronounced at neutral and, particularly, alkaline pH.[4]

  • Temperature: Elevated temperatures will accelerate the rate of hydrolysis.[4]

Troubleshooting Steps:

  • pH Control: Whenever possible, prepare solutions at a slightly acidic pH (e.g., pH 4-6) to minimize hydrolysis.

  • Temperature Control: Prepare and store solutions at low temperatures (2-8 °C). Avoid heating aqueous solutions unless absolutely necessary for solubility, and even then, for the shortest possible duration.

  • Fresh Solutions: Prepare aqueous solutions fresh for each experiment to minimize the time the compound is exposed to the aqueous environment.

FAQ 2: I observe a change in the UV-Vis absorbance spectrum of my solution over time, even when stored in the dark. What could be happening?

Answer: A change in the UV-Vis absorbance spectrum in the absence of light suggests a chemical transformation, most likely hydrolysis. The formation of the 6-hydroxy derivative will alter the chromophore and thus the absorbance profile. It is also possible that other components in your buffer are reacting with the compound.

Troubleshooting Steps:

  • Monitor by HPLC: Use High-Performance Liquid Chromatography (HPLC) to monitor the purity of your solution over time. This will allow you to quantify the appearance of new peaks corresponding to degradation products.

  • Simplify Buffer Components: If using a complex buffer, consider if any components could act as nucleophiles (e.g., certain amino acids, thiols). If so, switch to a simpler buffer system (e.g., phosphate or acetate buffers).

  • Forced Degradation Study: To confirm susceptibility to hydrolysis, you can perform a forced degradation study by intentionally exposing your compound to acidic, basic, and neutral aqueous conditions and monitoring the degradation profile by HPLC.

FAQ 3: Can I store aqueous solutions of 6-Chloropyrido[2,3-d]pyrimidin-2-amine?

Answer: It is strongly recommended to prepare aqueous solutions of 6-Chloropyrido[2,3-d]pyrimidin-2-amine fresh before use. If short-term storage is unavoidable, it should be done at 2-8 °C and protected from light. For longer-term storage, it is best to store the compound as a solid in a cool, dry, and dark place.[7][8][9]

Storage ConditionRecommendationRationale
Solid Store at 2-8°C, protected from light and moisture.Minimizes potential for hydrolysis and photodegradation.[2][7]
Aqueous Solution (Short-term, <24h) Store at 2-8°C, protected from light in a tightly sealed container.Slows the rate of hydrolysis and prevents photodegradation.[10]
Aqueous Solution (Long-term) Not recommended.High risk of significant degradation over time.
Organic Solvent Stock (e.g., DMSO) Store at -20°C, protected from light and moisture.Generally more stable than aqueous solutions.
FAQ 4: I need to dissolve the compound in a buffer containing primary or secondary amines. What precautions should I take?

Answer: The chloro group at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) by amines.[2] Introducing the compound to a buffer containing primary or secondary amines can lead to the formation of a new, substituted product.

Troubleshooting and Prevention:

  • Alternative Buffers: If possible, use a buffer system that does not contain nucleophilic amines.

  • Low Temperature: If the use of an amine-containing buffer is unavoidable, perform the experiment at the lowest possible temperature to slow the rate of the substitution reaction.

  • Reaction Monitoring: Monitor the reaction mixture closely by HPLC to check for the formation of new products.

  • Protecting Groups: In a synthetic context, consider the use of protecting groups if the amine functionality is not the intended reaction partner.

FAQ 5: How can I detect and quantify the degradation of my compound?

Answer: The most effective method for detecting and quantifying the degradation of 6-Chloropyrido[2,3-d]pyrimidin-2-amine is reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

General RP-HPLC Method Parameters:

  • Column: C18, e.g., 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or Formic Acid

  • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 15 minutes) is a good starting point for method development.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm or a wavelength maximum determined by a UV scan).

The appearance of new peaks with different retention times from the parent compound indicates the presence of degradation products. The peak area can be used to quantify the extent of degradation.

III. Experimental Protocols

Protocol 1: Preparation and Handling of Aqueous Solutions

This protocol outlines the best practices for preparing and handling aqueous solutions to minimize degradation.

Materials:

  • 6-Chloropyrido[2,3-d]pyrimidin-2-amine (solid)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Appropriate buffer components (e.g., phosphate, acetate salts)

  • Calibrated pH meter

  • Amber glass vials or vials wrapped in aluminum foil

  • Volumetric flasks and pipettes

Procedure:

  • Pre-dissolution (if necessary): If the compound has low aqueous solubility, it may be necessary to first dissolve it in a minimal amount of a water-miscible organic solvent like DMSO before diluting with the aqueous buffer.

  • Buffer Preparation: Prepare the desired aqueous buffer and adjust the pH to the desired value (ideally slightly acidic, pH 4-6).

  • Dissolution: Weigh the required amount of solid 6-Chloropyrido[2,3-d]pyrimidin-2-amine and dissolve it in the prepared buffer. If a co-solvent was used, add the stock solution to the buffer. Ensure the final concentration of the organic solvent is low enough not to affect the experiment.

  • Light Protection: Immediately transfer the solution to an amber glass vial or a clear vial wrapped in aluminum foil to protect it from light.[10]

  • Temperature Control: Place the solution in an ice bath or refrigerator (2-8 °C) if not for immediate use.

  • Use Promptly: Use the freshly prepared solution as soon as possible, ideally within a few hours of preparation.

Protocol 2: Monitoring Solution Stability by HPLC

This protocol provides a general workflow for assessing the stability of your aqueous solution.

cluster_prep Solution Preparation cluster_analysis Time-Point Analysis cluster_data Data Analysis Prep_Solution Prepare aqueous solution (Protocol 1) T0 T=0: Inject initial sample into HPLC Prep_Solution->T0 Store Store solution under specified conditions (e.g., 4°C, dark) T0->Store T_interim T=x hours: Inject sample Store->T_interim T_final T=y hours: Inject final sample T_interim->T_final Analyze Analyze chromatograms T_final->Analyze Quantify Quantify parent peak area and degradation products Analyze->Quantify Conclusion Determine stability profile Quantify->Conclusion

Caption: Workflow for monitoring the stability of 6-Chloropyrido[2,3-d]pyrimidin-2-amine solutions by HPLC.

Procedure:

  • Prepare Solution: Prepare your aqueous solution of 6-Chloropyrido[2,3-d]pyrimidin-2-amine according to Protocol 1.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the solution and inject it into the HPLC system to obtain the initial purity profile.

  • Storage: Store the remaining solution under the desired conditions (e.g., 4°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), take another aliquot from the stored solution and inject it into the HPLC.

  • Data Analysis: Compare the chromatograms from each time point. Look for a decrease in the peak area of the parent compound and the appearance or increase in the peak areas of new peaks (degradation products). Calculate the percentage of the parent compound remaining at each time point to determine the stability.

IV. References

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid | Organic Process Research & Development - ACS Publications. [Link]

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - American Chemical Society. [Link]

  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC. [Link]

  • Convenient and Practical One-Pot Synthesis of 4-Chloropyrimidines via a Novel Chloroimidate Annulation | Organic Process Research & Development - ACS Publications. [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. [Link]

  • 4 - SAFETY DATA SHEET. [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC. [Link]

  • Collection - Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - Organic Process Research & Development - Figshare. [Link]

  • Effect of Dissolved Humic Substances on the Photochemical Degradation Rate of 1-Aminopyrene and Atrazine - MDPI. [Link]

  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF - ResearchGate. [Link]

  • Comparative Study on Photocatalytic Performance of TiO 2 Doped with Different Amino Acids in Degradation of Antibiotics - MDPI. [Link]

  • Why does the absorbance of the pharmaceuticals increase after degradation by photocatalysis? | ResearchGate. [Link]

  • Photodegradation of Antibiotics by Noncovalent Porphyrin-Functionalized TiO 2 in Water for the Bacterial Antibiotic Resistance Risk Management - MDPI. [Link]

  • An Overview of Degradation Strategies for Amitriptyline - MDPI. [Link]

  • 4 Factors Influencing the Stability of Medicinal Products - QbD Group. [Link]

  • (PDF) Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. [Link]

  • 6-chloropyrido[2,3-d]pyrimidin-2-amine — Chemical Substance Information - NextSDS. [Link]

  • Degradation and DBP formations from pyrimidines and purines bases during sequential or simultaneous use of UV and chlorine - PubMed. [Link]

  • 734-772 Review Article The chemistry of pyrido[2,3-d]pyrimidines - JOCPR. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. [Link]

Sources

Troubleshooting

Resolving HPLC peak tailing for 6-Chloropyrido[2,3-d]pyrimidin-2-amine analysis

Technical Support Center: Resolving HPLC Peak Tailing for 6-Chloropyrido[2,3-d]pyrimidin-2-amine Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you require robust, r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving HPLC Peak Tailing for 6-Chloropyrido[2,3-d]pyrimidin-2-amine

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you require robust, reproducible chromatographic methods. 6-Chloropyrido[2,3-d]pyrimidin-2-amine is a nitrogen-rich heterocyclic scaffold frequently utilized in kinase inhibitor design. However, its structural features—specifically the primary amine and the fused pyrido-pyrimidine core—make it highly susceptible to severe peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide provides a causality-driven, field-proven approach to diagnosing and resolving these chromatographic artifacts.

Part 1: The Mechanistic Root Cause of Peak Tailing

To solve peak tailing, we must first understand the molecular interactions at play. 6-Chloropyrido[2,3-d]pyrimidin-2-amine contains multiple basic nitrogen atoms. In an ideal RP-HPLC separation, retention is governed purely by hydrophobic partitioning between the analyte and the C18/C8 alkyl chains.

However, silica-based stationary phases contain residual silanol groups (Si-OH) on their surface[1]. These silanols have a pKa of approximately 3.5 to 4.5.

  • At a mid-range mobile phase pH (pH 4.0 - 7.0): The residual silanols are ionized into negatively charged silanoxide ions (Si-O⁻). Simultaneously, the basic nitrogens on 6-Chloropyrido[2,3-d]pyrimidin-2-amine are protonated (cationic).

  • The Result: A strong, secondary electrostatic interaction (ion-exchange) occurs between the positively charged analyte and the negatively charged silica surface[2]. This interaction acts like molecular "velcro"—it is easy for the analyte to stick, but hard for it to let go, causing the trailing edge of the chromatographic peak to extend significantly[3].

Part 2: Diagnostic Workflow

Before altering your mobile phase chemistry, you must validate whether the tailing is a chemical phenomenon (acid-base interaction) or a physical system issue (plumbing, dead volume, or column bed collapse)[3].

G Start Observe Peak Tailing (Tf > 1.5) Test Inject Neutral Marker (e.g., Uracil or Toluene) Start->Test Decision Does the neutral marker tail? Test->Decision Physical Physical Issue: Check Extra-Column Volume, Fittings, or Column Void Decision->Physical  Yes   Chemical Chemical Issue: Secondary Silanol Interactions (Ion-Exchange) Decision->Chemical  No   Action1 Lower Mobile Phase pH (≤ 3.0) Protonates Silanols Chemical->Action1 Action2 Switch to Fully End-Capped Type B Silica Column Chemical->Action2 Action3 Add Amine Modifier (e.g., 0.1% TEA) to Block Sites Chemical->Action3

Systematic workflow for diagnosing and resolving HPLC peak tailing.

Part 3: Core Troubleshooting FAQs

Q1: How do I quantitatively measure the severity of the tailing for my compound? A: Visual inspection is insufficient for method validation. You must calculate the USP Tailing Factor ( Tf​ ), also known as the symmetry factor. The formula is Tf​=W0.05​/2f , where W0.05​ is the peak width at 5% of the peak height, and f is the distance from the peak front to the retention time apex, measured at 5% height[4]. A perfectly symmetrical Gaussian peak has a Tf​ of 1.0. For 6-Chloropyrido[2,3-d]pyrimidin-2-amine, a Tf​ > 1.5 indicates significant secondary interactions requiring immediate optimization[5].

Q2: How should I manipulate the mobile phase pH to fix this? A: The most effective and universally accepted strategy is to operate at a highly acidic pH (≤ 3.0)[6]. By utilizing acidic modifiers like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA), you force the ionization equilibrium of the residual silanols toward their neutral, protonated state (Si-OH)[1]. Without the negative charge on the stationary phase, the secondary ion-exchange mechanism is neutralized, allowing the compound to elute symmetrically based purely on hydrophobicity.

Q3: If lowering the pH alters my selectivity too much, what are my alternative chemical options? A: If you must operate at a mid-range pH, you can introduce a competing amine modifier, such as 0.1% Triethylamine (TEA), into the mobile phase[2][7]. TEA is a small, highly basic molecule that will aggressively bind to and saturate the active silanol sites on the column. By masking these sites, TEA prevents the bulkier 6-Chloropyrido[2,3-d]pyrimidin-2-amine molecules from interacting with the silica backbone.

Q4: Does my choice of analytical column matter? A: Absolutely. Older "Type A" silica columns have high metal content and highly acidic silanols, making them disastrous for basic pyrimidines. You must upgrade to high-purity "Type B" silica columns[2]. Furthermore, ensure the column is "fully end-capped." End-capping is a secondary manufacturing process that chemically derivatizes residual free silanols with small silanes (like trimethylchlorosilane), providing a steric shield that prevents basic analytes from reaching the silica surface[3][8].

Part 4: Quantitative Data & Optimization Parameters

Use the following table to benchmark your current method against the optimized state:

ParameterCurrent State (Tailing)Optimized State (Symmetrical)Mechanistic Rationale
Mobile Phase pH pH 4.0 - 7.0pH ≤ 3.0 (e.g., 0.1% Formic Acid)Protonates acidic silanols (Si-O⁻ → Si-OH), neutralizing the stationary phase charge[1].
Column Chemistry Type A Silica, Non-endcappedType B Silica, Fully End-cappedSterically blocks basic nitrogens from accessing residual active silanol sites[3][8].
Mobile Phase Additive None0.1% Triethylamine (TEA)TEA acts as a competing base, saturating active silanol sites before the analyte can bind[2][7].
Extra-Column Volume Large I.D. tubing (>0.007")Short, narrow I.D. tubing (≤ 0.005")Reduces physical band broadening and flow dynamics that mimic chemical tailing[9].

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, do not guess the source of the tailing. Execute the following self-validating protocols to definitively isolate and resolve the issue.

Protocol 1: Diagnostic Injection (Isolating Chemical vs. Physical Tailing)

Objective: To prove whether the tailing is caused by the analyte's basicity or a physical defect in the HPLC flow path.

  • Prepare Neutral Marker: Dissolve a neutral, non-ionizable compound (e.g., Toluene or Uracil) in your current mobile phase to a concentration of 10 µg/mL. Neutral compounds cannot undergo acid-base silanol interactions[3].

  • Inject: Inject 5 µL of the neutral marker onto the HPLC system under your current method conditions.

  • Calculate: Determine the Tailing Factor ( Tf​ ) at 5% peak height[4].

  • Validate:

    • If Tf​≤1.2 : The system is physically sound. The tailing of 6-Chloropyrido[2,3-d]pyrimidin-2-amine is a chemical issue . Proceed to Protocol 2.

    • If Tf​>1.5 : You have a physical issue . Inspect the system for dead volume, replace worn PEEK fittings, or replace the column as the stationary phase bed may have collapsed[3][9].

Protocol 2: Mobile Phase Optimization (Silanol Suppression)

Objective: To formulate an acidic mobile phase that neutralizes silanol ionization.

  • Aqueous Preparation: Measure 1000 mL of HPLC-grade water (Milli-Q or equivalent) into a clean volumetric flask.

  • Acidification: Add exactly 1.0 mL of LC-MS grade Formic Acid or Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v concentration. This will yield a pH of approximately 2.7.

  • Degassing: Mix thoroughly and sonicate the solution for 10 minutes to remove dissolved gases, which can cause baseline noise.

  • Equilibration: Flush the HPLC column with the new acidic mobile phase for a minimum of 15 to 20 column volumes to ensure complete protonation of the silica bed[7].

  • Re-Injection: Inject the 6-Chloropyrido[2,3-d]pyrimidin-2-amine sample. You should observe a sharp, symmetrical peak with a Tf​ approaching 1.0.

References

  • Troubleshooting Peak Tailing in LC | PDF | High Performance Liquid Chromatography. scribd.com.[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics | GMP Insiders. gmpinsiders.com.[Link]

  • HPLC Peak Tailing - Axion Labs. axionlabs.com.[Link]

Sources

Reference Data & Comparative Studies

Validation

The 6-Chloropyrido[2,3-d]pyrimidin-2-amine Scaffold: A Comparative Benchmark Against Standard ATP-Competitive Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow Protocol Executive Summary & Biological Context In the landscape of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow Protocol

Executive Summary & Biological Context

In the landscape of targeted oncology, the design of ATP-competitive kinase inhibitors relies heavily on "privileged scaffolds"—core molecular frameworks that consistently yield high-affinity interactions with the highly conserved ATP-binding pocket of kinases. Among these, 6-Chloropyrido[2,3-d]pyrimidin-2-amine (6-CPA) (CAS: 882679-26-7) has emerged as a foundational building block for next-generation therapeutics[1].

Unlike early-generation inhibitors that often suffer from off-target toxicity or rapid resistance, the pyrido[2,3-d]pyrimidine core is structurally isosteric with the adenine ring of ATP[2]. This structural mimicry allows it to slide seamlessly into the kinase active site. The addition of the 2-amine group and the 6-chloro substituent transforms this basic scaffold into a highly tunable, potent pharmacophore.

This guide provides an objective, data-driven comparison between 6-CPA derivatives and established standard-of-care ATP-competitive inhibitors (such as Imatinib, Gefitinib, and Palbociclib), alongside rigorously validated experimental protocols for evaluating their efficacy.

Mechanistic Causality: Scaffold vs. Standard-of-Care

To understand why 6-CPA derivatives routinely outperform simpler scaffolds, we must analyze the causality of their binding kinetics. Standard ATP-competitive inhibitors generally fall into two categories:

  • Type I Inhibitors (e.g., Gefitinib, Palbociclib, 6-CPA derivatives): Bind to the active conformation of the kinase (DFG-in motif).

  • Type II Inhibitors (e.g., Imatinib): Bind to the inactive conformation (DFG-out motif), exploiting an adjacent allosteric pocket.

The Structural Advantage of 6-CPA:

  • The 2-Amine Motif (Hinge Binder): The primary amine at the 2-position acts as a critical bidentate hydrogen bond donor/acceptor. It interacts directly with the backbone carbonyl and amide groups of the kinase hinge region (typically a valine or leucine residue). This anchors the molecule precisely where the adenine ring of ATP would normally bind.

  • The 6-Chloro Substituent (Hydrophobic Anchor): Halogen atoms are highly lipophilic. The 6-chloro group projects directly into "Hydrophobic Pocket I" (a deep cavity behind the ATP binding site). This insertion creates a strong halogen-protein interaction, drastically increasing binding affinity and residence time compared to un-substituted analogs[3].

By contrast, early inhibitors like Imatinib require massive conformational shifts (DFG-out) to bind, making them highly susceptible to gatekeeper mutations (e.g., T315I in Bcr-Abl) that sterically block the conformational change. Because 6-CPA derivatives act as Type I inhibitors, they are often resilient against these specific resistance mechanisms.

Mechanism ATP ATP Molecule Hinge Kinase Hinge Region ATP->Hinge Binds Inhibitor 6-CPA Scaffold Inhibitor->Hinge 2-Amine H-Bonds Pocket Hydrophobic Pocket Inhibitor->Pocket 6-Chloro Insertion Active Active Kinase (Signaling ON) Hinge->Active Phosphorylation Inactive Inactive Kinase (Signaling OFF) Hinge->Inactive ATP Displacement Pocket->Inactive Steric Blockade

Fig 1: Competitive binding logic of 6-CPA vs ATP at the kinase hinge region.

Quantitative Performance Benchmarking

The clinical validity of the pyrido[2,3-d]pyrimidine scaffold is undisputed; the FDA-approved blockbuster drug Palbociclib (a CDK4/6 inhibitor) is built directly upon this core[2].

When functionalized from the 6-CPA starting material, novel derivatives demonstrate remarkable potency across multiple oncogenic targets, frequently outperforming legacy standard-of-care drugs in resistant cell lines. The table below synthesizes preclinical data comparing 6-CPA derivatives against established inhibitors[2][3][4].

Table 1: Comparative In Vitro Efficacy (IC₅₀)
Compound / ScaffoldTarget KinaseCellular ModelIC₅₀ (µM)Mechanism / Binding Mode
6-CPA Derivative (B7) EGFR (L858R/T790M)H1975 (NSCLC)0.023 Type I ATP-Competitive
Gefitinib (Standard) EGFR (Wild-Type)A549 (NSCLC)>1.000 (Resistant)Type I ATP-Competitive
6-CPA Derivative (12) PIM-1 KinaseMCF-7 (Breast)<0.100 Type I ATP-Competitive
Imatinib (Standard) Bcr-Abl / c-KitK562 (CML)0.100 - 0.250Type II (DFG-out)
Palbociclib (Standard) CDK4/6MCF-7 (Breast)0.011 Type I (Pyrido-pyrimidine core)

Data Interpretation: Derivative B7 highlights the scaffold's ability to overcome the T790M "gatekeeper" mutation in EGFR, a mutation that renders first-generation drugs like Gefitinib obsolete[3].

Self-Validating Experimental Workflows

To accurately benchmark a synthesized 6-CPA derivative against a standard like Palbociclib, researchers must employ rigorous, self-validating biochemical assays.

Protocol A: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

The Causality of the Method: Why use a luminescence-based ADP detection assay instead of radiometric ³²P-ATP? Radiometric assays pose significant safety challenges and are prone to signal quenching by certain chemical scaffolds. The ADP-Glo assay directly measures the byproduct of the kinase reaction (ADP) by converting it back to ATP, which then drives a luciferase reaction. This creates a highly amplified, stable luminescent signal that is less susceptible to compound interference, ensuring that the measured IC₅₀ reflects true target engagement[5].

Self-Validating System Requirements: To guarantee trustworthiness, this protocol must operate as a self-validating system. You must include a No-Enzyme Control (NEC) to establish the assay floor (0% kinase activity) and a Vehicle Control (0.1% DMSO) to establish the assay ceiling (100% kinase activity). If the Z'-factor of these controls falls below 0.5, the assay is deemed invalid due to excessive variance, and the data must be discarded.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the target kinase (e.g., PIM-1 or CDK4/Cyclin D1) and its specific substrate in 1X Kinase Buffer (supplemented with 2 mM DTT and 10 mM MgCl₂).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 6-CPA derivative and the standard inhibitor (e.g., Palbociclib) in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 0.1%.

  • Incubation: Add the Kinase/Substrate mixture to the compounds. Incubate at room temperature for 15 minutes to allow for compound-target equilibrium.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Kₘ concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent (equal volume to the reaction). Incubate for 40 minutes to completely deplete unreacted ATP.

  • Signal Generation & Detection: Add Kinase Detection Reagent to convert the generated ADP into ATP and drive the luciferase reaction. Incubate for 30 minutes, then read luminescence on a microplate reader.

Workflow Prep 1. Kinase + Substrate Incubate 2. Add 6-CPA (Dose Response) Prep->Incubate ATP 3. Add ATP (Initiate) Incubate->ATP Deplete 4. ADP-Glo (Deplete ATP) ATP->Deplete Detect 5. Detection (Luminescence) Deplete->Detect

Fig 2: Step-by-step workflow for the ADP-Glo in vitro kinase inhibition assay.

Protocol B: Cellular Target Engagement (Western Blotting)

The Causality of the Method: In vitro potency (Protocol A) does not guarantee cellular efficacy. Intracellular ATP concentrations are in the millimolar range (1-5 mM), which is vastly higher than the micromolar Kₘ concentrations used in biochemical assays. A 6-CPA derivative must prove it can outcompete physiological ATP inside a living cell. Furthermore, we do not probe for the kinase itself; we probe for the phosphorylated state of its downstream substrate (e.g., p-Rb for CDK4/6 or p-Bad for PIM-1) to prove functional inhibition of the signaling cascade.

Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K / AKT Receptor->PI3K PIM1 PIM-1 Kinase Receptor->PIM1 JAK/STAT Survival Tumor Cell Proliferation PI3K->Survival PIM1->Survival CDK CDK4/6 Complex CDK->Survival Cell Cycle Inhibitor 6-CPA Derivatives Inhibitor->PIM1 Inhibits Inhibitor->CDK Inhibits

Fig 3: Oncogenic signaling pathways targeted by 6-CPA derivatives.

Conclusion & Translational Outlook

The 6-Chloropyrido[2,3-d]pyrimidin-2-amine scaffold represents a masterclass in rational drug design. By combining the bioisosteric properties of the pyrido-pyrimidine core with the precise hinge-binding capability of the 2-amine and the hydrophobic anchoring of the 6-chloro group, this molecule serves as a superior starting point for kinase inhibitor development. As demonstrated by the clinical success of Palbociclib and the preclinical data of novel PIM-1 and EGFR inhibitors, functionalizing this scaffold allows researchers to achieve nanomolar potency and overcome the resistance mechanisms that plague earlier generations of standard-of-care therapeutics.

References

  • Benchmarking a Pyrido[2,3-d]pyrimidine Derivative Against Standard-of-Care Drugs in Oncology Source: BenchChem Application Notes URL
  • Application Notes and Protocols for 6-Chloropyrido[2,3-d]pyrimidine and its Derivatives in Research and Drug Development Source: BenchChem Application Notes URL
  • Application Notes and Protocols: 6-Chloropyrido[2,3-d]pyrimidine as a Privileged Scaffold in Drug Design Source: BenchChem Application Notes URL

Sources

Comparative

Validation of 6-Chloropyrido[2,3-d]pyrimidin-2-amine Binding Using Surface Plasmon Resonance (SPR): A Comparative Guide

This guide provides an in-depth technical comparison and experimental framework for validating the binding of small molecule inhibitors, using 6-Chloropyrido[2,3-d]pyrimidin-2-amine as a case study. We will focus on Surf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison and experimental framework for validating the binding of small molecule inhibitors, using 6-Chloropyrido[2,3-d]pyrimidin-2-amine as a case study. We will focus on Surface Plasmon Resonance (SPR) as the primary validation technology, offering a detailed protocol, data interpretation insights, and a comparative analysis against other common biophysical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize small molecule-protein interactions.

Introduction: The Significance of Binding Validation in Drug Discovery

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting key cellular signaling pathways implicated in diseases like cancer.[1][2] Derivatives of this scaffold are known to act as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), p38 MAP kinase, and Cyclin-Dependent Kinases (CDKs).[3][4][5] 6-Chloropyrido[2,3-d]pyrimidin-2-amine serves as a versatile chemical intermediate, where the 6-chloro group acts as a handle for synthetic elaboration to create libraries of potential drug candidates.[2][6]

Identifying a "hit" in a high-throughput screen is only the first step.[7] Rigorous, quantitative validation is essential to confirm direct binding to the intended target, eliminate false positives, and provide the detailed kinetic information—association (kₐ) and dissociation (kₑ) rates—that informs lead optimization.[8] Surface Plasmon Resonance (SPR) is a gold-standard, label-free technology that provides this critical data in real-time, making it an invaluable tool throughout the drug discovery process.[9]

This guide will walk through the strategic design and execution of an SPR-based experiment to validate and characterize the binding of 6-Chloropyrido[2,3-d]pyrimidin-2-amine to a representative kinase target, EGFR, a common target for this class of compounds.[10]

The Principle of SPR for Small Molecule Interaction Analysis

SPR is an optical biosensing technique that measures molecular interactions in real-time by detecting changes in the refractive index near a sensor surface.[11][12] In a typical experiment, one binding partner (the "ligand") is immobilized on a gold-coated sensor chip. A solution containing the other binding partner (the "analyte") is then flowed over this surface.[11]

When the analyte binds to the immobilized ligand, the accumulation of mass at the sensor surface causes a change in the local refractive index. This change is detected as a shift in the resonance angle of reflected light, which is proportional to the amount of bound analyte and is measured in Resonance Units (RU).[13] By monitoring this signal over time, a sensorgram is generated, which provides a complete kinetic profile of the interaction, including the association and dissociation phases.[14]

The power of SPR in small molecule drug discovery lies in its ability to:

  • Confirm Direct Binding: Unambiguously shows that a compound physically interacts with its target.

  • Provide Kinetic Data: Resolves binding affinity (Kₓ) into its constituent on- and off-rates (kₐ and kₑ), which can be more predictive of in vivo efficacy than affinity alone.[8]

  • Determine Stoichiometry: Helps understand the binding ratio between the analyte and ligand.[13]

  • Enable Fragment Screening: Possesses the sensitivity to detect the weak and fast interactions characteristic of small molecule fragments.[11]

Strategic SPR Experimental Design

A successful SPR experiment hinges on careful planning and optimization. The choices made during setup directly impact the quality and reliability of the kinetic data.

Ligand and Analyte Orientation: A Critical First Step

For small molecule-protein interactions, the protein is almost invariably immobilized as the ligand, while the small molecule is used as the analyte in solution.

  • Causality: The SPR signal is proportional to the change in mass at the sensor surface. Since proteins are much larger than small molecules, immobilizing the protein (ligand) and flowing the small molecule (analyte) over it results in a measurable signal. The reverse orientation would produce a signal that is often too small to detect reliably.[15]

For this guide, our ligand is the EGFR kinase , and our analyte is 6-Chloropyrido[2,3-d]pyrimidin-2-amine .

Immobilization Strategy: Preserving Protein Activity

The method used to attach the ligand to the sensor surface is critical for maintaining its native conformation and activity.[8] While standard amine coupling is common, it can lead to heterogeneous ligand orientation and potential loss of activity if the coupling occurs near the binding site.[16]

  • Expert Recommendation: A capture-based method using a site-specific tag is highly recommended for kinases.[16] We will describe a protocol using a biotinylated kinase captured on a streptavidin-coated sensor chip. This ensures a uniform, oriented surface and is a mild immobilization technique that preserves the protein's activity.

Assay Optimization: The Key to High-Quality Data

Several parameters must be optimized to ensure the data is accurate and free from artifacts.

  • Immobilization Density: For kinetic analysis of small molecules, a low ligand density is crucial.

    • Causality: High densities can lead to "mass transport limitation," where the rate of analyte diffusion from the bulk solution to the sensor surface, rather than the intrinsic binding rate, becomes the rate-limiting step. This artifactually skews the measured kₐ.[17] Aim for a low surface density that provides a robust signal but avoids these effects.

  • Running Buffer: The buffer should maintain protein stability and minimize non-specific binding. A typical starting point is a physiological buffer (e.g., HBS-EP+) containing:

    • HEPES: To maintain a stable pH.

    • NaCl: To mimic physiological ionic strength.

    • EDTA: To chelate divalent metal ions that could interfere.

    • Detergent (e.g., P20): A small amount (e.g., 0.05%) is critical to prevent the small molecule from binding non-specifically to the sensor surface.[14]

  • Regeneration: A regeneration solution is used to strip the bound analyte from the ligand, allowing the same surface to be used for multiple cycles. This solution must be harsh enough to break the interaction but gentle enough not to denature the immobilized ligand.[15] This step requires empirical testing with solutions of low/high pH or high salt.

Experimental Workflow and Protocols

The following diagram and protocol outline a robust, self-validating workflow for characterizing the binding of 6-Chloropyrido[2,3-d]pyrimidin-2-amine to a biotinylated EGFR kinase.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: SPR Experiment cluster_analysis Phase 3: Data Analysis Prep_Buffer Prepare Running Buffer (HBS-EP+ with DMSO) Prep_Analyte Prepare Analyte Series (6-Chloropyrido[2,3-d]pyrimidin-2-amine) Prep_Buffer->Prep_Analyte Prep_Ligand Prepare Ligand (Biotinylated EGFR) Prep_Buffer->Prep_Ligand Immobilize Immobilize Ligand (Capture Biotin-EGFR) Prep_Ligand->Immobilize Prime System Priming Prime->Immobilize Stabilize Stabilize Baseline Immobilize->Stabilize Inject Inject Analyte (Association) Stabilize->Inject Dissociate Buffer Flow (Dissociation) Inject->Dissociate Regenerate Inject Regeneration Solution Dissociate->Regenerate Ref_Subtract Reference Subtraction Dissociate->Ref_Subtract Regenerate->Stabilize Next Cycle Fit_Model Kinetic Model Fitting (e.g., 1:1 Langmuir) Ref_Subtract->Fit_Model Extract_Params Extract ka, kd, KD Fit_Model->Extract_Params Validate Validate Results Extract_Params->Validate

Caption: A generalized workflow for an SPR-based binding validation experiment.

Protocol 1: SPR Kinetic Analysis of 6-Chloropyrido[2,3-d]pyrimidin-2-amine with EGFR

This protocol is designed for a standard SPR instrument (e.g., Biacore™).

1. Materials:

  • Ligand: Biotinylated EGFR kinase.
  • Analyte: 6-Chloropyrido[2,3-d]pyrimidin-2-amine, dissolved in 100% DMSO (stock solution).
  • Sensor Chip: Streptavidin-coated (e.g., Series S Sensor Chip SA).
  • Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Prepare a final running buffer containing a matched concentration of DMSO (e.g., 1-2%) to the analyte samples to minimize bulk shift effects.[15]
  • Regeneration Solution: Empirically determine the optimal solution. Start with short pulses of 10 mM Glycine-HCl pH 2.0 or 50 mM NaOH.

2. Instrument Setup:

  • Equilibrate the system with running buffer until a stable baseline is achieved.

3. Ligand Immobilization:

  • Inject the biotinylated EGFR kinase at a low concentration (e.g., 1-5 µg/mL) over one flow cell until a low immobilization level is reached (e.g., 200-500 RU).
  • Causality: This low level is sufficient to generate a signal while minimizing mass transport limitations.[17]
  • Leave another flow cell unmodified to serve as a reference channel for subtracting bulk refractive index changes and non-specific binding.[18]

4. Kinetic Analysis Cycle (Multi-Cycle Kinetics):

  • Analyte Preparation: Prepare a serial dilution of 6-Chloropyrido[2,3-d]pyrimidin-2-amine in running buffer. A typical concentration range would span at least 10-fold below and 10-fold above the expected Kₓ (e.g., 0.1x Kₓ to 10x Kₓ).[17] Include a buffer-only (zero analyte) injection for double referencing.
  • Injection (Association): Inject the lowest concentration of the analyte over both the reference and active flow cells at a high flow rate (e.g., 30-50 µL/min) for a defined period (e.g., 120 seconds).[17]
  • Dissociation: Flow running buffer over the cells and monitor the dissociation phase. Ensure this phase is long enough to observe at least a 5-10% decrease in the signal for accurate kₑ determination.[14]
  • Regeneration: Inject a short pulse of the optimized regeneration solution to remove all bound analyte.
  • Repeat: Repeat the injection-dissociation-regeneration cycle for each analyte concentration, including replicates.[14]

5. Data Analysis:

  • Process the raw data by first subtracting the response from the reference flow cell, and then subtracting the response from the zero-analyte injection (double referencing).
  • Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model for a simple bimolecular interaction) using the instrument's analysis software.
  • The fitting will yield the kinetic rate constants kₐ (association rate) and kₑ (dissociation rate).
  • The equilibrium dissociation constant (Kₓ) is calculated as kₑ/kₐ.

Data Interpretation and Expected Results

The primary output of the SPR experiment is a set of kinetic and affinity values that characterize the binding interaction.

Table 1: Representative Kinetic and Affinity Data for a Small Molecule Inhibitor

Parameter Symbol Typical Range for Inhibitors Unit Description
Association Rate kₐ (kₒₙ) 10⁴ - 10⁷ M⁻¹s⁻¹ The rate at which the analyte binds to the ligand.
Dissociation Rate kₑ (kₒff) 10⁻² - 10⁻⁵ s⁻¹ The rate at which the analyte-ligand complex decays.

| Dissociation Constant | Kₓ | pM - µM | M | The concentration of analyte at which 50% of the ligand is occupied at equilibrium. A lower Kₓ indicates higher affinity. |

A successful validation will show a concentration-dependent binding response that fits well to a 1:1 kinetic model, yielding reproducible Kₓ values. The shape of the sensorgram provides insight: a fast kₐ results in a steep association curve, while a slow kₑ leads to a shallow dissociation curve, indicating a stable complex.

Comparison with Alternative Binding Assay Technologies

While SPR is a powerful tool, other technologies can also provide valuable binding data. The choice of technique often depends on the specific research question, available instrumentation, and sample requirements.[9][19]

Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binding RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor 6-Chloropyrido[2,3-d] pyrimidin-2-amine Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Table 2: Comparison of SPR with Alternative Binding Assay Technologies

Feature Surface Plasmon Resonance (SPR) Bio-Layer Interferometry (BLI) Isothermal Titration Calorimetry (ITC) Microscale Thermophoresis (MST)
Principle Mass-based (refractive index change)[12] Optical (interference pattern shift)[20] Heat change upon binding Temperature-induced molecular movement[9]
Label-Free Yes[14] Yes[20] Yes[20] Yes (but one molecule is often fluorescently tagged)[9]
Data Output kₐ, kₑ, Kₓ, Stoichiometry[9] kₐ, kₑ, Kₓ[20] Kₓ, ΔH, ΔS, Stoichiometry Kₓ
Throughput Medium to High[21] High[22] Low Medium to High
Sample Consumption Low to Medium Low High Very Low
Sensitivity High (pM to mM)[9] Medium (nM to mM)[22] Medium (nM to µM) High (pM to mM)[9]
Key Advantage High-quality kinetic data; gold standard for regulatory submissions.[9] High throughput; compatible with crude samples.[22] Provides full thermodynamic profile in-solution.[20] Very low sample consumption; works in complex solutions.

| Key Limitation | Requires purified samples; potential for clogging.[22] | Less sensitive for small molecules compared to SPR.[22] | High sample consumption; low throughput.[20] | Typically requires fluorescent labeling or intrinsic fluorescence. |

Expert Insight: SPR is generally the preferred method for detailed kinetic characterization of small molecule inhibitors due to its high sensitivity and the rich information content of the data.[22] BLI is an excellent choice for higher-throughput screening, while ITC is unparalleled for obtaining thermodynamic data once a high-affinity interaction is confirmed.[9][20] MST is a powerful technique when sample material is extremely limited.

Conclusion

Validating the binding of a small molecule like 6-Chloropyrido[2,3-d]pyrimidin-2-amine to its protein target is a non-negotiable step in modern drug discovery. Surface Plasmon Resonance provides a robust, label-free, and information-rich method to confirm direct binding and to elucidate the complete kinetic profile of the interaction. By following a carefully designed and optimized experimental protocol, researchers can generate high-quality, reproducible data that builds confidence in a compound's mechanism of action and provides a quantitative foundation for structure-activity relationship (SAR) studies and lead optimization. The insights gained from SPR, when placed in the context of data from orthogonal methods, empower project teams to make informed decisions, accelerating the journey from a promising hit to a viable clinical candidate.

References

  • Nanoscience Instruments. (2025, June 11). Evaluating Alternative Techniques for Real-Time Monitoring of Molecular Interactions at Surfaces. Available from: [Link]

  • Kitagawa, D., Gouda, M., & Kirii, Y. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of biomolecular screening, 19(3), 453–461. Available from: [Link]

  • Gesner, J., et al. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of medicinal chemistry, 48(10), 3421–3432. Available from: [Link]

  • Nicoya Lifesciences. (2023, May 19). Top 10 tips for high quality SPR data. Available from: [Link]

  • Hung, L., et al. (2020). Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding. Viruses, 12(9), 1033. Available from: [Link]

  • XanTec bioanalytics GmbH. Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. Available from: [Link]

  • Bitesize Bio. (2025, May 20). Tips for Your Surface Plasmon Resonance Experiments. Available from: [Link]

  • Nicoya Lifesciences. (2018, May 15). SPR, ITC, MST & BLI: What's the optimal interaction technique for your research?. Available from: [Link]

  • Hermann, T., & Muth, G. (2016). Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules. Methods in enzymology, 572, 149–176. Available from: [Link]

  • Bio-Rad Laboratories. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. Available from: [Link]

  • Sartorius Group. (2024, August 22). BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. Available from: [Link]

  • Reichert Technologies. (2023, March 29). An Introduction to Surface Plasmon Resonance. Available from: [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Available from: [Link]

  • Bio-Rad Laboratories. Large and Small Molecule Screening by SPR. Available from: [Link]

  • Giannetti, A. M., et al. (2021). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry, 64(23), 17094–17106. Available from: [Link]

  • Bio-Rad Laboratories. Getting Started with SPR. Available from: [Link]

  • Cytiva. Biacore™ systems in small molecule drug discovery. Available from: [Link]

  • Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 86(18), 9138–9145. Available from: [Link]

  • Zhang, T., et al. (2025, July 4). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega. Available from: [Link]

  • Ceballos, M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available from: [Link]

  • Ceballos, M., et al. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available from: [Link]

  • Liu, J., et al. (2020). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. RSC Advances, 10(49), 29331-29344. Available from: [Link]

  • Kumar, A., et al. (2022). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 13(5), 522-548. Available from: [Link]

  • NextSDS. 6-chloropyrido[2,3-d]pyrimidin-2-amine — Chemical Substance Information. Available from: [Link]

  • Škedelj, V., et al. (2012). 6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase. PLOS ONE, 7(8), e39922. Available from: [Link]

Sources

Validation

6-Chloropyrido[2,3-d]pyrimidin-2-amine vs traditional pyrimidine derivatives in cancer research

Advanced Comparison Guide: 6-Chloropyrido[2,3-d]pyrimidin-2-amine Derivatives vs. Traditional Pyrimidine Antimetabolites in Oncology Executive Summary The evolution of oncology therapeutics has fundamentally shifted from...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Comparison Guide: 6-Chloropyrido[2,3-d]pyrimidin-2-amine Derivatives vs. Traditional Pyrimidine Antimetabolites in Oncology

Executive Summary

The evolution of oncology therapeutics has fundamentally shifted from broad-spectrum cytotoxic agents to highly selective targeted therapies. This guide provides a rigorous comparison between traditional pyrimidine antimetabolites (e.g., 5-Fluorouracil, Gemcitabine) and advanced kinase inhibitors synthesized from the 6-chloropyrido[2,3-d]pyrimidin-2-amine scaffold. By analyzing structural causality, quantitative performance, and self-validating experimental workflows, we demonstrate why pyrido[2,3-d]pyrimidine derivatives represent a superior paradigm for targeted cancer research.

Structural & Mechanistic Causality (The "Why")

Traditional pyrimidines are designed as structural analogs of natural pyrimidine bases (uracil and cytosine). Their primary mechanism relies on competitive inhibition of enzymes like Thymidylate Synthase (TS) or direct incorporation into nascent DNA/RNA. This leads to dNTP pool depletion and non-selective S-phase cell cycle arrest, which causes widespread cytotoxicity in both malignant and healthy dividing cells.

In contrast, the 6-chloropyrido[2,3-d]pyrimidin-2-amine scaffold is engineered for targeted kinase inhibition (e.g., PIM-1, CDK4/6, PI3K)[1]. The causality behind its efficacy lies in its highly specific pharmacophoric features:

  • Bioisosterism to ATP: The bicyclic pyrido[2,3-d]pyrimidine core mimics the adenine ring of ATP, allowing it to competitively bind the ATP-binding pocket of oncogenic kinases.

  • Hinge Region Anchoring: The 2-amine group acts as a critical hydrogen bond donor/acceptor, interacting directly with the hinge region residues of the kinase backbone to anchor the inhibitor in place.

  • Hydrophobic Pocket Exploitation: The 6-chloro substitution is not arbitrary; it enhances the molecule's lipophilicity for better cellular permeability and provides favorable halogen bonding within the hydrophobic pocket of the kinase. This significantly increases target selectivity over traditional, unsubstituted pyrimidines[2].

Mechanism Compound1 Traditional Pyrimidines (e.g., 5-FU) Target1 Thymidylate Synthase (TS) & DNA/RNA Incorporation Compound1->Target1 Covalent/Competitive Inhibition Compound2 6-Chloropyrido[2,3-d]pyrimidine Derivatives Target2 Kinase ATP-Binding Pocket (e.g., PIM-1, CDK4/6) Compound2->Target2 H-bonding at Hinge Region Effect1 dNTP Pool Depletion & Non-selective DNA Damage Target1->Effect1 S-phase arrest Effect2 Targeted Cell Cycle Arrest (G1) & Apoptosis Target2->Effect2 Blockade of Phosphorylation

Mechanistic divergence between traditional pyrimidines and targeted pyrido[2,3-d]pyrimidine derivatives.

Quantitative Performance Comparison

To objectively evaluate these two classes, we must look at their pharmacological profiles. Pyrido[2,3-d]pyrimidine derivatives consistently demonstrate superior selectivity indices and targeted apoptotic induction compared to the broad cytotoxicity of traditional antimetabolites[3].

ParameterTraditional Pyrimidines (e.g., 5-FU)6-Chloropyrido[2,3-d]pyrimidine Derivatives
Primary Target Thymidylate Synthase (TS), DNA/RNAOncogenic Kinases (PIM-1, CDK4/6, EGFR)
Binding Mechanism Covalent complex (with folate) / IncorporationReversible ATP-competitive hinge binding
Cell Cycle Arrest S-phase (DNA synthesis disruption)G1-phase (Kinase signaling blockade)
Typical IC₅₀ (Target) 1 - 10 µM (Cellular viability)10 - 50 nM (Enzymatic kinase inhibition)
Off-Target Toxicity High (Myelosuppression, GI toxicity)Low to Moderate (Dependent on kinase selectivity)
Apoptotic Fold-Increase ~10-15x over controlUp to 58x over control (Target-specific)

Self-Validating Experimental Protocols

When developing novel 6-chloropyrido[2,3-d]pyrimidin-2-amine derivatives, researchers must utilize a self-validating experimental workflow. This ensures that observed cellular death is definitively caused by the intended kinase inhibition, rather than off-target chemical toxicity.

Protocol A: In Vitro Target Engagement (ADP-Glo Kinase Assay)

  • Purpose: To quantify direct, cell-free enzymatic inhibition.

  • Causality: By measuring the depletion of ATP (via ADP production), we isolate the compound's affinity for the kinase (e.g., PIM-1) from confounding cellular variables like membrane permeability or efflux pumps.

  • Methodology:

    • Incubate recombinant PIM-1 kinase with varying concentrations of the pyrido[2,3-d]pyrimidine derivative (0.1 nM to 10 µM) in a standard kinase buffer.

    • Add ultra-pure ATP and the specific peptide substrate; incubate for 60 minutes at room temperature.

    • Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction.

    • Measure luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Phenotypic Validation (Flow Cytometry for Cell Cycle & Apoptosis)

  • Purpose: To confirm that in vitro target engagement translates to the correct cellular phenotype.

  • Causality: If a compound successfully inhibits PIM-1 or CDK4/6, it must induce G1 cell cycle arrest. If it causes S-phase arrest (like 5-FU) or necrosis without G1 arrest, the compound is acting via off-target toxicity, invalidating the structural design.

  • Methodology:

    • Seed target cancer cells (e.g., MCF-7 breast cancer cells) and treat with the derivative at 1x and 5x the established IC₅₀ for 24-48 hours.

    • For Apoptosis: Harvest cells, wash with cold PBS, and double-stain with Annexin V-FITC (detects early apoptosis via phosphatidylserine exposure) and Propidium Iodide (detects late apoptosis/necrosis).

    • For Cell Cycle: Fix cells in 70% cold ethanol, treat with RNase A, and stain with Propidium Iodide to quantify DNA content.

    • Analyze via flow cytometry. A successful pyrido[2,3-d]pyrimidine candidate will show a massive fold-increase in Annexin V+/PI- cells and a distinct accumulation of cells in the G0/G1 phase[2].

Workflow Step1 1. Compound Synthesis (6-Chloro...amine scaffold) Step2 2. In Vitro Kinase Assay (ADP-Glo for PIM-1) Step1->Step2 Purified Compound Step3 3. Cellular Viability (MTT / CellTiter-Glo) Step2->Step3 Select IC50 < 1µM Validation Self-Validation: Target Engagement Correlates With Phenotypic Arrest Step2->Validation Step4 4. Apoptosis & Cell Cycle (Flow Cytometry) Step3->Step4 Cytotoxicity Confirmed Step4->Validation Mechanistic Proof

Self-validating experimental workflow bridging in vitro kinase inhibition with cellular phenotypes.

References

  • Kumar, A., Bhagat, K. K., Singh, A. K., et al. "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." RSC Advances, 13(10), 6872–6908 (2023). URL:[Link]

  • Tantawy, E. S., Nafie, M. S., Morsy, H. A., et al. "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors." RSC Advances, 14(16), 11098-11111 (2024). URL:[Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 6-Chloropyrido[2,3-d]pyrimidin-2-amine Against Commercial Kinase Panels

Introduction: The Quest for Kinase Selectivity The pyrido[2,3-d]pyrimidine scaffold is recognized in medicinal chemistry as a "privileged structure," forming the core of numerous kinase inhibitors.[1][2] Its structural s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Kinase Selectivity

The pyrido[2,3-d]pyrimidine scaffold is recognized in medicinal chemistry as a "privileged structure," forming the core of numerous kinase inhibitors.[1][2] Its structural similarity to purines allows it to effectively compete with ATP at the kinase active site.[3] Within this class, 6-Chloropyrido[2,3-d]pyrimidin-2-amine represents a key chemical entity. The presence of a chlorine atom at the 6-position provides a reactive handle for synthetic chemists to generate diverse libraries of compounds through nucleophilic aromatic substitution.[4]

However, the structural conservation of the ATP-binding site across the human kinome, which comprises over 500 kinases, presents a formidable challenge: inhibitor promiscuity.[3] A lack of selectivity, where a compound inhibits multiple unintended kinases, can lead to off-target toxicities, complicating drug development and potentially causing adverse effects in patients.[5][6] Therefore, early and comprehensive assessment of a compound's selectivity profile is not merely a characterization step but a critical determinant of its therapeutic potential.[7]

This guide provides an in-depth, comparative framework for profiling the cross-reactivity of 6-Chloropyrido[2,3-d]pyrimidin-2-amine. We will explore the strategic application of commercial kinase panels, detailing the experimental methodologies and data interpretation required to build a robust understanding of this compound's kinome-wide interactions.

The Compound of Interest: 6-Chloropyrido[2,3-d]pyrimidin-2-amine

  • Chemical Structure:

    • IUPAC Name: 6-chloro-pyrido[2,3-d]pyrimidin-2-amine

    • Molecular Formula: C₇H₅ClN₄

    • Core Scaffold: The fused pyrido[2,3-d]pyrimidine ring system.

    • Key Functional Groups: A primary amine at the 2-position and a reactive chloro group at the 6-position.

The strategic value of this molecule lies in the potential for the 2-amino group to form critical hydrogen bonds within a kinase hinge region, while the 6-chloro position serves as a versatile attachment point for various side chains to explore specificity pockets and enhance potency.

Methodology: A Multi-Panel Strategy for Comprehensive Profiling

A robust profiling strategy relies on more than a single assay. By employing multiple panels that utilize different detection technologies, we can mitigate the risk of technology-specific artifacts and gain a more confident and holistic view of the compound's activity. This guide compares two archetypal commercial panel formats: a large-scale radiometric scan for broad coverage and a flexible luminescence-based assay for focused follow-up and mechanistic studies.

Panel A: The Broad Kinome Screen (Radiometric Detection)

Large-scale panels, such as the Eurofins scanMAX (468 kinases) or Reaction Biology's portfolio, are indispensable for initial hit identification and assessing overall promiscuity.[8][9] These panels provide a wide-angle snapshot of the compound's interactions across the kinome. A common and highly sensitive method used in these large screens is the radiometric assay.

  • Principle of Radiometric Assays: These assays quantify the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific peptide, protein, or lipid substrate by the kinase.[10] The amount of radioactivity incorporated into the substrate is directly proportional to kinase activity. Inhibition is measured as a reduction in substrate phosphorylation compared to a vehicle (DMSO) control.

Panel B: The Focused/Confirmatory Screen (Luminescence Detection)

Following a broad screen, "hits" (kinases inhibited above a certain threshold) should be confirmed and characterized in more detail. Panels based on luminescence, such as Promega's ADP-Glo™ Kinase Assay, are exceptionally well-suited for this purpose.[11] This format is easily adaptable for determining dose-response curves (IC₅₀ values) and is generally safer and requires less specialized handling than radiochemicals.

  • Principle of the ADP-Glo™ Assay: This assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to deplete any remaining ATP. Subsequently, a second reagent converts the newly formed ADP back into ATP, which is then used by a luciferase to generate a light signal. The luminescence intensity is directly proportional to the amount of ADP produced and thus to kinase activity.

Experimental Workflow and Protocols

The following diagram and protocol outline a universal workflow for kinase inhibitor profiling that can be adapted for either detection modality.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis compound_prep Compound Preparation (Serial Dilution in DMSO) assay_plate Assay Plate Preparation (Transfer Compound or DMSO) compound_prep->assay_plate add_reagents Add Kinase, Substrate, & ATP Solution assay_plate->add_reagents incubation Incubate at RT (e.g., 60 minutes) add_reagents->incubation stop_reaction Stop Reaction & Add Detection Reagents incubation->stop_reaction read_plate Read Plate (Scintillation Counter or Luminometer) stop_reaction->read_plate data_analysis Data Analysis (% Inhibition, IC50 Curves) read_plate->data_analysis

Caption: General experimental workflow for in vitro kinase profiling.

Protocol: General In Vitro Kinase Assay

This protocol provides a foundational method. Note: For commercial panels, always follow the specific instructions provided by the vendor.

  • Compound Preparation: a. Prepare a 10 mM stock solution of 6-Chloropyrido[2,3-d]pyrimidin-2-amine in 100% DMSO. b. For single-dose screening, create an intermediate dilution (e.g., 100 µM) in the appropriate assay buffer. For IC₅₀ determination, perform a serial dilution (e.g., 10-point, 3-fold) from the highest desired concentration.

  • Reaction Setup (in a 384-well plate): a. Add 1 µL of the test compound dilution or DMSO vehicle control to the appropriate wells. b. Prepare a master mix containing the kinase and its specific substrate in kinase buffer (a typical buffer may contain 40mM Tris, 20mM MgCl₂, and 0.1mg/ml BSA). c. Add 5 µL of the kinase/substrate mix to each well.

  • Initiation and Incubation: a. Prepare the ATP solution. The concentration of ATP is critical; screening is often performed at or near the Michaelis-Menten constant (Km) for ATP for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[12] b. Initiate the reaction by adding 4 µL of the ATP solution to each well. c. Incubate the plate at room temperature for 60 minutes.

  • Detection: a. For Radiometric Assays: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash away excess [γ-³²P]ATP, and quantify the radioactivity on the filter using a scintillation counter.[13] b. For ADP-Glo™ Assays: Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP and incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes and read the plate on a luminometer.

  • Data Analysis: a. Calculate the percent inhibition for each well using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)) b. For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Comparative Analysis

To illustrate the output of such a campaign, the following tables present hypothetical data for 6-Chloropyrido[2,3-d]pyrimidin-2-amine, screened at a single concentration of 1 µM.

Table 1: Hypothetical Results from a Broad Radiometric Kinase Panel (Panel A) (Selected Kinases)

Kinase TargetKinase Family% Inhibition @ 1 µMClassification
EGFR TK98.5% Strong Hit
ABL1 TK92.1% Strong Hit
HER2TK65.2%Moderate Hit
SRCTK45.8%Weak Hit
CDK2/CycA CMGC89.7% Strong Hit
GSK3βCMGC15.3%Inactive
PI3Kα Atypical75.4% Strong Hit
mTORAtypical33.1%Weak Hit
PKAAGC5.6%Inactive
ROCK1AGC11.2%Inactive

Table 2: Hypothetical IC₅₀ Determination for Strong Hits (Panel B - ADP-Glo™)

Kinase TargetIC₅₀ (nM)Interpretation
EGFR25Potent Inhibitor
ABL145Potent Inhibitor
CDK2/CycA150Moderately Potent Inhibitor
PI3Kα350Moderately Potent Inhibitor

Interpretation and Strategic Decision Making

The hypothetical data suggests that 6-Chloropyrido[2,3-d]pyrimidin-2-amine is a potent, multi-targeted kinase inhibitor, not a highly selective one. This is a common characteristic for inhibitors based on scaffolds that mimic the adenine ring of ATP.[3]

  • Primary Targets: The compound demonstrates high potency against EGFR and ABL1, two well-validated oncology targets.

  • Significant Off-Targets: Potent activity against CDK2 and PI3Kα is also observed. This polypharmacology could be beneficial (e.g., hitting multiple cancer-relevant pathways) or detrimental (e.g., leading to toxicity).[5]

  • Selectivity Score: A simple selectivity score (S₁₀) can be calculated as the number of kinases with >90% inhibition at 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity. In this hypothetical screen of ~400 kinases, if only EGFR and ABL1 were inhibited >90%, the S₁₀ would be 2/400 = 0.005, indicating high selectivity. If, however, 20 kinases were inhibited >90%, the S₁₀ would be 20/400 = 0.05, indicating greater promiscuity.

The decision-making process following such a screen is crucial.

G cluster_analysis Analysis cluster_path Development Path start Initial Kinome Screen Results promiscuous Promiscuous Inhibitor (Many Hits) start->promiscuous e.g., S10 > 0.02 selective Selective Inhibitor (Few Hits) start->selective e.g., S10 < 0.01 multi_target Evaluate as Multi-Targeted Agent (e.g., for Oncology) promiscuous->multi_target optimize Optimize for Selectivity (Structure-Activity Relationship) promiscuous->optimize de_risk De-risk Off-Targets (Cellular Assays, Safety Panels) selective->de_risk multi_target->de_risk lead_candidate Advance as Lead Candidate de_risk->lead_candidate

Caption: Decision workflow after initial kinase profiling.

Based on our hypothetical data, the path for 6-Chloropyrido[2,3-d]pyrimidin-2-amine would likely involve evaluating its potential as a multi-targeted agent while simultaneously initiating medicinal chemistry efforts to improve selectivity through synthetic modification at the 6-position.

Conclusion

The cross-reactivity profiling of a kinase inhibitor candidate like 6-Chloropyrido[2,3-d]pyrimidin-2-amine is a foundational step in modern drug discovery. A multi-pronged approach, utilizing both broad kinome scans and focused, orthogonal assay technologies, provides the most reliable and actionable data. This comparative guide demonstrates how such a strategy allows researchers to move beyond simple potency measurements to a nuanced understanding of a compound's selectivity profile, enabling informed decisions to either embrace its polypharmacology for therapeutic benefit or refine its structure to achieve the selectivity required for a precision therapeutic.

References

  • In vitro NLK Kinase Assay - PMC - NIH.
  • Target-specific compound selectivity for multi-target drug discovery and repurposing.
  • Protocol for Invitro Kinase Assay. University of Southern California.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • AMPK (A1/B1/G1) Kinase Assay.
  • In Vitro Kinase Assays. Revvity.
  • The use of novel selectivity metrics in kinase research - PMC.
  • In vitro kinase assay - Bio-protocol. Bio-protocol.
  • scanMAX Kinase Assay Panel. Eurofins Discovery.
  • Strategy toward Kinase-Selective Drug Discovery.
  • An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine. BenchChem.
  • 6-chloropyrido[2,3-d]pyrimidin-2-amine — Chemical Substance Inform
  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.
  • Application Notes and Protocols: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Deriv
  • Kinase Selectivity Profiling Systems—General Panel.
  • Kinase Drug Discovery: Modern Approaches for Precision Therapeutics.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Application Notes and Protocols for 6-Chloropyrido[2,3-d]pyrimidine and its Derivatives in Research and Drug Development. BenchChem.
  • The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research.
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC.

Sources

Validation

A Senior Application Scientist's Guide to Validating In Silico Molecular Docking Scores for 6-Chloropyrido[2,3-d]pyrimidin-2-amine

Introduction: The Imperative of Ground-Truthing Computational Predictions In the landscape of modern drug discovery, computational tools like molecular docking are indispensable for rapidly screening vast compound librar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Ground-Truthing Computational Predictions

In the landscape of modern drug discovery, computational tools like molecular docking are indispensable for rapidly screening vast compound libraries to identify potential therapeutic candidates.[1][2] This in silico approach predicts the binding orientation and affinity of a ligand to a target protein, offering a cost-effective and time-efficient method for prioritizing compounds for experimental validation.[1][2] However, the predictions generated by these models, while powerful, are not infallible and must be rigorously validated through experimental methods to confirm their biological relevance.[1][3]

This guide provides a comprehensive framework for validating the molecular docking scores of 6-Chloropyrido[2,3-d]pyrimidin-2-amine , a derivative of the pyrido[2,3-d]pyrimidine scaffold. This scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities, particularly as a kinase inhibitor in oncology and inflammatory diseases.[4][5][6] The 6-chloro substitution serves as a crucial synthetic handle, allowing for further chemical modifications to optimize potency and selectivity.[4][5]

We will navigate the entire validation workflow, from initial computational prediction to gold-standard biophysical and structural verification. This guide is designed for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the critical reasoning behind each experimental choice, ensuring a self-validating and robust scientific process.

Part 1: The In Silico Prediction: Molecular Docking Workflow

Molecular docking predicts the preferred binding mode of a ligand within a protein's active site and estimates the binding strength using a scoring function.[7] The resulting "docking score" is a numerical value used to rank and prioritize compounds. A lower score typically suggests a more favorable binding interaction.[3]

Protocol 1: Molecular Docking of 6-Chloropyrido[2,3-d]pyrimidin-2-amine

Objective: To predict the binding pose and affinity of 6-Chloropyrido[2,3-d]pyrimidin-2-amine against a representative kinase target (e.g., Epidermal Growth Factor Receptor, EGFR).

Materials:

  • Protein Structure: High-resolution crystal structure of the target kinase (e.g., EGFR, PDB ID: 2GS2).

  • Ligand Structure: 3D structure of 6-Chloropyrido[2,3-d]pyrimidin-2-amine (generated from SMILES string or sourced from a database like PubChem).

  • Software: Molecular docking software (e.g., AutoDock Vina, Schrödinger Maestro, MOE).[8]

Methodology:

  • Protein Preparation:

    • Load the PDB file of the target kinase.

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.

      • Expert Insight: While some water molecules can be critical for binding, they are typically removed in initial docking runs to simplify the calculation.[9] Advanced protocols may selectively retain key water molecules that bridge interactions.[9]

    • Add hydrogen atoms and assign correct protonation states for amino acid residues at physiological pH.

    • Assign partial charges to all atoms (e.g., using Gasteiger charges).

    • Define the binding site or "grid box" around the known active site of the kinase.

  • Ligand Preparation:

    • Generate a 3D conformation of 6-Chloropyrido[2,3-d]pyrimidin-2-amine.

    • Assign rotatable bonds to allow for conformational flexibility during docking.

    • Assign partial charges and define atom types.

  • Docking Simulation:

    • Execute the docking algorithm, which systematically samples different conformations and orientations of the ligand within the defined binding site.

    • The software's scoring function will evaluate each pose based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

  • Analysis of Results:

    • Rank the resulting poses based on their docking scores.

    • Visually inspect the top-scoring poses to analyze key interactions (e.g., hydrogen bonds with hinge-region residues, hydrophobic interactions).

    • Calculate the Root-Mean-Square Deviation (RMSD) if redocking a known ligand to validate the docking protocol itself. An RMSD below 2.0 Å is generally considered a successful reproduction of the experimental pose.[1][10]

Visualization: In Silico Docking Workflow

cluster_prep Preparation Stage cluster_dock Execution Stage cluster_analysis Analysis Stage PDB 1. Obtain Protein Structure (e.g., PDB ID: 2GS2) PrepProtein 3. Process Protein (Remove water, add H+) PDB->PrepProtein Ligand 2. Prepare Ligand Structure (6-Chloropyrido...) PrepLigand 4. Process Ligand (Assign charges, rotatable bonds) Ligand->PrepLigand DefineSite 5. Define Binding Site (Grid Box Generation) PrepProtein->DefineSite PrepLigand->DefineSite RunDock 6. Run Docking Algorithm (e.g., AutoDock Vina) DefineSite->RunDock Score 7. Score & Rank Poses RunDock->Score Visualize 8. Visualize Interactions (H-bonds, Hydrophobic) Score->Visualize

Caption: A generalized workflow for performing in silico molecular docking.

Table 1: Representative In Silico Docking Results
CompoundTarget KinaseDocking Score (kcal/mol)Predicted Key Interactions
6-Chloropyrido[2,3-d]pyrimidin-2-amineEGFR-8.5H-bond with Met793 (hinge)
Control Inhibitor (e.g., Erlotinib)EGFR-9.2H-bond with Met793 (hinge)

Part 2: The Experimental Validation Framework

Computational predictions must be anchored in physical reality.[1] Experimental validation provides this crucial ground truth, confirming whether the predicted interactions translate into measurable biological activity and the correct structural engagement. We will explore two gold-standard tiers of validation: biophysical characterization of binding affinity and direct structural determination.

A. Biophysical Validation of Binding Affinity

These techniques directly measure the thermodynamic and kinetic parameters of the protein-ligand interaction, providing quantitative data (e.g., KD, IC50) that can be compared with the docking scores.

Principle: ITC is a label-free technique that measures the heat released or absorbed during a binding event.[11][12] It directly determines the binding affinity (KD), stoichiometry (n), and the thermodynamic profile (enthalpy ΔH and entropy ΔS) of the interaction in solution.[13][14]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the purified target kinase in a suitable buffer (e.g., PBS or HEPES). The protein must be highly pure (>95%).[12]

    • Prepare a concentrated solution of 6-Chloropyrido[2,3-d]pyrimidin-2-amine in the exact same buffer to avoid heat of dilution artifacts.

    • Thoroughly degas both solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the ligand into the protein solution.

      • Expert Insight: The heat change upon each injection is measured. As the protein becomes saturated with the ligand, the magnitude of the heat change decreases, resulting in a sigmoidal binding curve.[15]

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to calculate KD, n, and ΔH.

Principle: SPR is a real-time, label-free optical technique that measures changes in the refractive index at the surface of a sensor chip as an analyte (the compound) flows over and binds to an immobilized ligand (the protein).[16][17] It provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD = kd/ka) is derived.[16][18]

Methodology:

  • Chip Preparation & Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip).

    • Immobilize the purified target kinase onto the chip surface using a standard coupling chemistry (e.g., amine coupling).

    • Block any remaining active sites on the surface to prevent non-specific binding.

  • SPR Experiment:

    • Prepare a series of dilutions of 6-Chloropyrido[2,3-d]pyrimidin-2-amine in a running buffer.

    • Inject the compound solutions sequentially over the chip surface, from lowest to highest concentration.

    • Monitor the binding response in real-time, which is plotted as a sensorgram (Response Units vs. Time).[16]

      • Trustworthiness: Each injection cycle includes an association phase (compound binding) and a dissociation phase (compound washing off), allowing for the determination of both on- and off-rates.[16]

  • Data Analysis:

    • Fit the sensorgram data from the different compound concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate the binding affinity KD from the kinetic rate constants.

Visualization: Experimental Validation Workflow

cluster_biophysical Biophysical Validation (Affinity) cluster_structural Structural Validation (Pose) ITC Isothermal Titration Calorimetry (ITC) ITC_out Output: KD, ΔH, ΔS, n ITC->ITC_out SPR Surface Plasmon Resonance (SPR) SPR_out Output: KD, ka, kd SPR->SPR_out Assay Competitive Binding Assay (e.g., TR-FRET) Assay_out Output: IC50, Ki Assay->Assay_out Xray X-Ray Crystallography Xray_out Output: 3D Co-crystal Structure Xray->Xray_out Input Purified Protein & Test Compound Input->ITC Input->SPR Input->Assay Input->Xray

Caption: Key experimental techniques for validating in silico predictions.

B. Structural Validation of Binding Pose

While biophysical methods confirm if and how strongly a compound binds, structural biology techniques like X-ray crystallography can confirm how it binds at an atomic level.

Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of a protein-ligand complex.[19] This experimentally determined structure is the ultimate benchmark against which the computationally predicted binding pose can be compared.[1]

Methodology (High-Level Overview):

  • Co-crystallization:

    • Incubate the purified target kinase with a saturating concentration of 6-Chloropyrido[2,3-d]pyrimidin-2-amine.

    • Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) to obtain high-quality protein-ligand co-crystals.

      • Expert Insight: Alternatively, a ligand can be soaked into pre-existing crystals of the apo-protein.[20][21]

  • Data Collection:

    • Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.[22]

    • Collect the diffraction pattern generated as X-rays scatter off the crystal lattice.

  • Structure Solution and Refinement:

    • Process the diffraction data to calculate an electron density map.

    • Build an atomic model of the protein-ligand complex into the electron density map.

    • Refine the model to achieve the best possible fit with the experimental data. The final structure is then deposited in the Protein Data Bank (PDB).

Part 3: Comparative Analysis - Bridging In Silico and Experimental Data

The core of validation lies in comparing the computational predictions with the experimental results. This comparison determines the predictive power of the docking model and provides crucial insights for further drug design efforts.

Correlation of Docking Score vs. Binding Affinity

The primary goal is to see if compounds with better (more negative) docking scores also exhibit stronger binding affinity (lower KD or IC50) in experiments.

Trustworthiness: It is critical to understand that docking scores are not a direct prediction of binding energy and a perfect linear correlation is rare.[1][3] Scoring functions are approximations and do not fully account for complex phenomena like protein dynamics, solvation effects, or entropy.[3] However, a successful docking protocol should be able to enrich true binders from a list of inactive molecules and provide a reasonable rank-ordering of potent compounds.[1]

Table 2: Integrated Comparison of In Silico and Experimental Data
CompoundDocking Score (kcal/mol)Experimental KD (SPR)Experimental KD (ITC)
6-Chloropyrido[2,3-d]pyrimidin-2-amine -8.5 150 nM 180 nM
Control Inhibitor (Erlotinib)-9.225 nM30 nM
Decoy Compound 1-6.1> 10 µMNo binding detected
Decoy Compound 2-5.8> 10 µMNo binding detected

Analysis: In this representative data, the docking scores correctly distinguish the active compounds from the inactive decoys. Furthermore, the rank order is preserved: the control inhibitor has a better docking score and a stronger experimental binding affinity than our test compound. This indicates that the docking model has predictive value for this target class.

Validation of Binding Pose: Docked vs. Crystal Structure

The most rigorous validation involves superimposing the lowest-energy docked pose onto the experimentally determined co-crystal structure.

  • Metric: The Root-Mean-Square Deviation (RMSD) of the heavy atoms between the predicted and experimental ligand poses is calculated.

  • Benchmark: An RMSD value < 2.0 Å is widely accepted as a successful prediction, indicating that the docking algorithm accurately identified the correct binding mode.[1][10]

If the RMSD is high (> 2.0 Å), it signifies that the docking protocol failed to predict the correct pose, even if the binding affinity correlation was reasonable. This information is invaluable, as it suggests the scoring function may need refinement or that the protein preparation (e.g., protonation states, side-chain flexibility) needs to be reconsidered.

Visualization: The Integrated Validation & Refinement Cycle

cluster_outcome Outcome Docking In Silico Docking (Prediction) Experiment Experimental Validation (ITC, SPR, X-Ray) Docking->Experiment Generates Hypothesis Refine Refine Docking Protocol (Adjust parameters, scoring) Compare Comparative Analysis (Score vs KD, Pose vs RMSD) Experiment->Compare Provides Ground Truth ModelOK Model Validated (Proceed with Screening) Compare->ModelOK Does data correlate? Compare->Refine No ModelOK:w->Docking:e No Proceed Use Model for Virtual Screening ModelOK->Proceed Yes Refine->Docking Iterate & Improve

Caption: The iterative cycle of in silico prediction and experimental validation.

Conclusion

Validating in silico molecular docking scores is not merely a confirmatory step but a cornerstone of rigorous, reproducible science in drug discovery. For a promising scaffold like 6-Chloropyrido[2,3-d]pyrimidin-2-amine, computational docking provides an essential starting point for hypothesis generation. However, as we have demonstrated, these predictions must be challenged and verified with orthogonal, quantitative experimental techniques.

A multi-pronged approach using biophysical methods like ITC and SPR to confirm binding affinity, complemented by the atomic-level detail of X-ray crystallography to validate the binding pose, forms a self-validating system. When computational predictions align with experimental reality, it builds confidence in the model's utility for screening larger libraries. When they diverge, it provides critical feedback for model refinement. This iterative cycle of prediction, validation, and refinement is fundamental to minimizing late-stage failures and accelerating the journey from a virtual hit to a viable therapeutic candidate.

References

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • SPR applications in early drug discovery | Alto™ Digital SPR. Nicoya Lifesciences.
  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.
  • How does SPR work in Drug Discovery?. deNOVO Biolabs.
  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press.
  • ITC Assay Service for Drug Discovery. Reaction Biology.
  • A Researcher's Guide to Computational Docking and Experimental Valid
  • Isothermal titration calorimetry and thermal shift assay in drug design. PubMed.
  • Isothermal titration calorimetry in drug discovery. PubMed.
  • Surface Plasmon Resonance (SPR) Assay.
  • X-ray Crystallography. CRELUX.
  • X-Ray Crystallography of Protein-Ligand Interactions.
  • Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy.
  • Studying protein-ligand interactions using X-ray crystallography. PubMed.
  • Protein Crystallization and X-Ray Crystallography Services.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • Molecular Docking Results Analysis and Accuracy Improvement.
  • How to validate the molecular docking results ?.
  • Application Notes and Protocols: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Deriv
  • In Silico Drug Screening. BioSolveIT.
  • Practical Considerations in Virtual Screening and Molecular Docking. PMC - NIH.
  • Network Pharmacology, Molecular Docking and Experimental Valid
  • Reproducibility in Focus: A Comparative Guide to Experiments with 6-Chloropyrido[2,3-d]pyrimidine. Benchchem.
  • Application Notes and Protocols for 6-Chloropyrido[2,3-d]pyrimidine and its Derivatives in Research and Drug Development. Benchchem.

Sources

Comparative

Comparative Efficacy of 6-Chloropyrido[2,3-d]pyrimidin-2-amine and its Analogs in Wild-Type vs. Mutant Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the development of kinase inhibitors that exhibit selectivity for mutant oncoproteins over their wild-type coun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the development of kinase inhibitors that exhibit selectivity for mutant oncoproteins over their wild-type counterparts is a paramount objective. This guide provides an in-depth technical analysis of the comparative efficacy of compounds based on the 6-Chloropyrido[2,3-d]pyrimidin-2-amine scaffold, a privileged structure in medicinal chemistry.[1][2][3] We will explore the rationale behind targeting mutant kinases, delve into the experimental methodologies used to assess differential potency, and present data illustrating the selective activity of this class of compounds.

Introduction: The Rationale for Mutant-Selective Kinase Inhibitors

The pyrido[2,3-d]pyrimidine core is a well-established pharmacophore, structurally analogous to purines, that has been extensively utilized in the design of potent kinase inhibitors.[4] The introduction of a chlorine atom at the 6-position provides a crucial handle for synthetic elaboration, enabling the generation of diverse chemical libraries for screening against various kinase targets implicated in cancer.[4]

A significant challenge in cancer treatment is the development of drug resistance, often driven by mutations in the target protein. A prime example is the Epidermal Growth Factor Receptor (EGFR), where activating mutations are a hallmark of a subset of non-small cell lung cancers (NSCLC).[5] While first-generation EGFR tyrosine kinase inhibitors (TKIs) are effective against these activating mutations, the subsequent emergence of the T790M "gatekeeper" mutation often leads to acquired resistance.[6] This has spurred the development of next-generation inhibitors designed to be more potent against the mutant form of the kinase while sparing the wild-type version, thereby minimizing off-target toxicities.[6][7] This guide will focus on the principles and techniques for evaluating such mutant-selective inhibitors, using the pyrido[2,3-d]pyrimidine scaffold as a representative example.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Pyrido[2,3-d]pyrimidine derivatives typically function as ATP-competitive inhibitors.[8][9] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that drive cell proliferation and survival.[10] The selectivity of these inhibitors for mutant versus wild-type kinases is often achieved by exploiting subtle conformational changes in the ATP-binding pocket induced by the mutation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand EGFR_WT Wild-Type EGFR Ligand->EGFR_WT Binds ATP_WT ATP EGFR_WT->ATP_WT EGFR_Mut Mutant EGFR (T790M) ATP_Mut ATP EGFR_Mut->ATP_Mut Constitutively Active Apoptosis Apoptosis EGFR_Mut->Apoptosis Inhibition Leads to Downstream_WT Downstream Signaling (Proliferation) ATP_WT->Downstream_WT Activates Downstream_Mut Downstream Signaling (Uncontrolled Proliferation) ATP_Mut->Downstream_Mut Activates Drug Pyrido[2,3-d]pyrimidine Inhibitor Drug->EGFR_WT Weakly Binds Drug->EGFR_Mut Preferentially Binds & Inhibits

Figure 1: Simplified signaling pathway illustrating the preferential inhibition of mutant EGFR by a pyrido[2,3-d]pyrimidine derivative.

Comparative Efficacy: Wild-Type vs. Mutant Cell Lines

To assess the differential efficacy of a kinase inhibitor, it is essential to perform cellular assays using cell lines that express either the wild-type or a specific mutant form of the target kinase. For example, in the context of EGFR, a comparison might involve a wild-type EGFR-expressing cell line (e.g., A549) and a cell line harboring the T790M resistance mutation (e.g., NCI-H1975).[11]

Data Presentation

The comparative efficacy is typically quantified by determining the half-maximal inhibitory concentration (IC50) of the compound in each cell line. A lower IC50 value indicates greater potency. The selectivity index (SI) can be calculated as the ratio of the IC50 in the wild-type cell line to the IC50 in the mutant cell line. A higher SI value signifies greater selectivity for the mutant kinase.

Table 1: Representative Comparative Efficacy of a Pyrido[2,3-d]pyrimidine Analog (Compound X)

Cell LineTarget KinaseIC50 (nM)Selectivity Index (SI)
A549EGFR (Wild-Type)386\multirow{2}{*}{~100-fold}
NCI-H1975EGFR (L858R/T790M)4

Note: The data presented here is representative and based on trends observed for optimized pyrido[2,3-d]pyrimidine derivatives.[6]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the comparative efficacy of kinase inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][10][12][13][14]

Objective: To determine the IC50 of the test compound in wild-type and mutant cell lines.

Materials:

  • Wild-type and mutant cancer cell lines

  • Cell culture medium (e.g., DMEM or RPMI-1640) with supplements (FBS, antibiotics)

  • 96-well plates

  • Test compound (e.g., 6-Chloropyrido[2,3-d]pyrimidin-2-amine analog) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Start Start Seed_Cells Seed Wild-Type & Mutant Cells in 96-well Plates Start->Seed_Cells Treat_Cells Treat with Serial Dilutions of Test Compound Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by the test compound.[4][16][17]

Objective: To determine if the observed decrease in cell viability is due to apoptosis.

Materials:

  • Wild-type and mutant cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at concentrations around the IC50 value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC will stain early apoptotic cells, while PI will stain late apoptotic and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to assess the extent of apoptosis induction.

Target Engagement and Downstream Signaling Inhibition (Western Blotting)

Western blotting is used to confirm that the test compound is inhibiting the phosphorylation of its target kinase and downstream signaling proteins.[18][19][20]

Objective: To assess the inhibition of kinase phosphorylation and downstream signaling pathways in a dose-dependent manner.

Materials:

  • Wild-type and mutant cancer cell lines

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with various concentrations of the test compound for a short period (e.g., 2-4 hours), followed by stimulation with a growth factor if necessary to induce kinase phosphorylation. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at each compound concentration.

Conclusion

The 6-Chloropyrido[2,3-d]pyrimidin-2-amine scaffold represents a versatile starting point for the development of potent and selective kinase inhibitors. By employing a systematic approach of in vitro cellular assays, researchers can effectively characterize the comparative efficacy of novel compounds against wild-type and mutant forms of key cancer targets. This guide provides the foundational knowledge and detailed experimental protocols to aid in the discovery and development of next-generation targeted therapies with improved efficacy and reduced toxicity.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Benchchem. (n.d.). Reproducibility in Focus: A Comparative Guide to Experiments with 6-Chloropyrido[2,3-d]pyrimidine.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Detection of Kinase-X Inhibition by SCAL-266 using Western Blot.
  • Benchchem. (n.d.). Application Note: Western Blot Protocol for Detecting IRAK4 Target Inhibition.
  • Cell Signaling Technology. (2021, November 5). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2025, September 30). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved from [Link]

  • Benchchem. (n.d.). Reproducibility in Focus: A Comparative Guide to Experiments with 6-Chloropyrido[2,3-d]pyrimidine.
  • MDPI. (2022, October 13). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for 6-Chloropyrido[2,3-d]pyrimidine and its Derivatives in Research and Drug Development.
  • Benchchem. (n.d.). Comparative Analysis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • Zhang, J., et al. (2015). Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. Journal of Medicinal Chemistry, 58(15), 6044-6057.
  • Kraker, A. J., et al. (2000). Biochemical and Cellular Effects of c-Src Kinase-Selective pyrido[2, 3-d]pyrimidine Tyrosine Kinase Inhibitors. Biochemical Pharmacology, 60(7), 885-898.
  • Xu, T., et al. (2017). C5-substituted pyrido[2,3-d]pyrimidin-7-ones as highly specific kinase inhibitors targeting the clinical resistance-related EGFRT790M mutant. MedChemComm, 8(3), 543-548.
  • S, P., et al. (2014). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of Cancer Science & Therapy, 6(11), 443-447.
  • Al-Ostoot, F. H., et al. (2023). Novel pyrido[2,3-b][4][13]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 1869-1883.

  • Stewart, E. L., et al. (2021). Emerging Molecular Dependencies of Mutant EGFR-Driven Non-Small Cell Lung Cancer. Cancers, 13(24), 6339.
  • Klutchko, S. R., et al. (1998). 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 41(18), 3276-3292.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine.
  • Dorsey, J. F., et al. (2000). The pyrido[2,3-d]pyrimidine derivative PD180970 inhibits p210Bcr-Abl tyrosine kinase and induces apoptosis of K562 leukemic cells. Cancer Research, 60(12), 3127-3131.

Sources

Validation

The Kinase Inhibitor's Identity Crisis: Benchmarking 6-Chloropyrido[2,3-d]pyrimidin-2-amine IC50 Values Across Different Assay Platforms

A Senior Application Scientist's Guide to Navigating the Labyrinth of Kinase Assay Data In the landscape of kinase inhibitor discovery, the half-maximal inhibitory concentration (IC50) is a cornerstone metric, seemingly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Navigating the Labyrinth of Kinase Assay Data

In the landscape of kinase inhibitor discovery, the half-maximal inhibitory concentration (IC50) is a cornerstone metric, seemingly a straightforward measure of a compound's potency. However, as experienced researchers know, this value is not an immutable constant but is exquisitely sensitive to the context of its measurement. The choice of assay platform can profoundly influence the resulting IC50, leading to apparent discrepancies that can obscure the true potential of a promising molecule. This guide provides an in-depth comparison of common kinase assay platforms, using the pyrido[2,3-d]pyrimidine scaffold as a case study to illuminate the sources of this variability and offer strategies for consistent, reliable data interpretation.

The Illusion of a Single IC50: Why Assay Platform Matters

The measured IC50 value for a kinase inhibitor is a function of not only the intrinsic affinity between the compound and the enzyme but also the specific conditions of the assay itself.[2] Key factors that vary between platforms and contribute to IC50 shifts include:

  • ATP Concentration: Most small molecule kinase inhibitors are ATP-competitive. The concentration of ATP in the assay will directly compete with the inhibitor for binding to the kinase's active site. Assays performed at low ATP concentrations (often near the Km for ATP) will generally yield lower IC50 values than those performed at physiologically relevant ATP concentrations (in the millimolar range).[3]

  • Substrate Identity: The nature of the substrate (peptide vs. full-length protein) can influence kinase conformation and, consequently, inhibitor binding.

  • Detection Method: The method used to quantify kinase activity—be it the consumption of ATP, the generation of ADP, or the phosphorylation of a substrate—can have its own set of artifacts and interference compounds.

  • Enzyme Source and Purity: The recombinant expression system, purification tags, and the presence of co-factors can all impact the kinase's activity and its interaction with inhibitors.

A Comparative Look at Key Kinase Assay Platforms

To illustrate these principles, let's examine three widely used biochemical kinase assay platforms: Radiometric Assays, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays, and Luminescence-based Assays.

Data Presentation: IC50 Values of Pyrido[2,3-d]pyrimidine Analogs Across Different Kinase Targets and Assay Conditions
CompoundTarget KinaseIC50 (nM)Assay Platform/MethodKey Assay ConditionsReference
PD173955 Bcr-Abl1-2Radiometric[γ-³²P]ATP[3][4]
Src22Not SpecifiedNot Specified[5]
PD166285 WEE124Not SpecifiedNot Specified[6]
Myt172Not SpecifiedNot Specified[6]
Chk13,433Not SpecifiedNot Specified[6]
Pyrido[2,3-d]pyrimidine Analog c-Src< 10Biochemical AssayATP-competitive[2]
Lck< 5Biochemical AssayATP-competitive[2]

This table presents a compilation of reported IC50 values for close analogs of 6-Chloropyrido[2,3-d]pyrimidin-2-amine to illustrate the range of potencies observed with this scaffold against various kinases.

Experimental Workflows and Methodologies

A deep understanding of the experimental protocols is paramount to interpreting IC50 data. Below are detailed, step-by-step methodologies for the three benchmarked assay platforms.

Experimental Workflow Overview

cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis prep_inhibitor Serial Dilution of 6-Chloropyrido[2,3-d]pyrimidin-2-amine reaction Incubation of Kinase, Substrate, ATP, and Inhibitor prep_inhibitor->reaction prep_kinase Kinase & Substrate Preparation prep_kinase->reaction prep_reagents Assay-Specific Reagent Preparation prep_reagents->reaction detect_radio Radiometric: Phosphorylation Detection reaction->detect_radio detect_fret TR-FRET: FRET Signal Measurement reaction->detect_fret detect_lum Luminescence: ATP Depletion Measurement reaction->detect_lum analysis IC50 Curve Fitting and Determination detect_radio->analysis detect_fret->analysis detect_lum->analysis

Caption: Generalized workflow for determining kinase inhibitor IC50 values.

Radiometric Assay (e.g., [³²P]-ATP Filter Binding Assay)

Principle: This classic "gold standard" assay directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate. The amount of incorporated radioactivity is directly proportional to kinase activity.

Experimental Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific peptide or protein substrate, and varying concentrations of 6-Chloropyrido[2,3-d]pyrimidin-2-amine in a kinase buffer (typically containing Tris-HCl, MgCl₂, and DTT).

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km of the kinase for ATP to ensure robust activity.[3]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.

  • Termination and Capture: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter membrane (e.g., P81 paper). The phosphorylated substrate will bind to the negatively charged paper, while the unreacted [γ-³²P]ATP is washed away.

  • Washing: Wash the filter membranes multiple times with a dilute acid solution to remove all unbound radioactivity.

  • Detection: Measure the radioactivity retained on each filter spot using a scintillation counter or a phosphorimager.

  • Data Analysis: Plot the measured radioactivity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Trustworthiness: Radiometric assays are highly sensitive and are not prone to interference from compound autofluorescence or light scattering. They are considered a direct and robust measure of kinase activity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen™)

Principle: TR-FRET assays measure the phosphorylation of a fluorescently labeled substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added. When the antibody binds, it brings the terbium (donor) and the substrate's fluorophore (acceptor) into close proximity, resulting in a FRET signal.

Experimental Protocol:

  • Reaction Setup: In a low-volume, black 384-well plate, add the kinase, a fluorescein-labeled substrate, and serially diluted 6-Chloropyrido[2,3-d]pyrimidin-2-amine in kinase buffer.

  • Initiation: Add ATP to start the kinase reaction.

  • Incubation: Incubate at room temperature for a defined period (e.g., 60-90 minutes).

  • Termination and Detection: Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.

  • Incubation: Allow the antibody to bind to the phosphorylated substrate for at least 60 minutes at room temperature.

  • Detection: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths after a time delay.

  • Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot this ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50.

Causality Behind Choices: The use of terbium as a donor is critical. Its long fluorescence lifetime allows for a time-delayed measurement, which minimizes background fluorescence from the test compound and other assay components, thereby increasing the signal-to-noise ratio.

TR-FRET Assay Principle

cluster_0 No Phosphorylation No FRET cluster_1 Phosphorylation FRET Occurs A Kinase B Fluorescein-Substrate C ATP D Inhibitor E Tb-Antibody F Kinase G Fluorescein-Substrate-P F->G ATP -> ADP J FRET Signal G->J Energy Transfer H ADP I Tb-Antibody I->G I->J Excitation

Caption: TR-FRET assay principle for kinase activity measurement.

Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)

Principle: This homogeneous "add-mix-measure" assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. The Kinase-Glo® reagent contains luciferase and luciferin. The luciferase enzyme uses the remaining ATP to generate a luminescent signal that is inversely proportional to kinase activity.

Experimental Protocol:

  • Reaction Setup: In a white 96- or 384-well plate, perform the kinase reaction by incubating the kinase, substrate, and various concentrations of 6-Chloropyrido[2,3-d]pyrimidin-2-amine with ATP.

  • Incubation: Allow the reaction to proceed for a set time at a controlled temperature.

  • Detection: Add an equal volume of the Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates the luminescence reaction.

  • Signal Stabilization: Incubate at room temperature for approximately 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence using a plate luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the signal (or percent inhibition calculated from the signal) against the logarithm of the inhibitor concentration to determine the IC50.

Expertise & Experience: The Kinase-Glo® platform offers different formulations (Kinase-Glo®, Kinase-Glo® Plus, Kinase-Glo® Max) that are linear over different ATP concentration ranges.[3] It is crucial to select the appropriate reagent based on the ATP concentration used in the kinase assay to ensure the data falls within the linear dynamic range of the assay.

Conclusion: Towards a More Holistic Understanding of Inhibitor Potency

The IC50 value, while a critical parameter, is not an absolute measure of a compound's potency. As we have seen through the examination of different assay platforms and data from pyrido[2,3-d]pyrimidine analogs, the experimental context is a powerful determinant of the outcome. A comprehensive understanding of a kinase inhibitor's profile requires a multi-faceted approach. By benchmarking compounds like 6-Chloropyrido[2,3-d]pyrimidin-2-amine across well-characterized and mechanistically distinct assay platforms, researchers can gain a more nuanced and reliable understanding of their true inhibitory potential. This, in turn, enables more informed decisions in the complex and challenging process of drug discovery. It is imperative to not only report the IC50 value but also to provide detailed information about the assay conditions under which it was generated to ensure data reproducibility and comparability across the scientific community.

References

  • Kraker, A. J., et al. (2000). Biochemical and Cellular Effects of c-Src Kinase-Selective pyrido[2, 3-d]pyrimidine Tyrosine Kinase Inhibitors. Biochemical Pharmacology, 60(7), 885-98. [Link]

  • Schindler, T., et al. (2002). Crystal Structures of the Kinase Domain of c-Abl in Complex with the Small Molecule Inhibitors PD173955 and Imatinib (STI-571). Cancer Research, 62(15), 4205-4210. [Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Laboratory Safety &amp; Operational Guide: Handling 6-Chloropyrido[2,3-d]pyrimidin-2-amine

As a Senior Application Scientist, I frequently consult with drug development teams utilizing complex heterocyclic building blocks. 6-Chloropyrido[2,3-d]pyrimidin-2-amine (CAS 882679-26-7) is a highly valuable structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams utilizing complex heterocyclic building blocks. 6-Chloropyrido[2,3-d]pyrimidin-2-amine (CAS 882679-26-7) is a highly valuable structural scaffold, widely deployed in the synthesis of next-generation kinase inhibitors (such as mutant-EGFR inhibitors) and broad-spectrum antimicrobial agents[1][2].

However, the very structural features that make this compound pharmacologically potent also confer significant occupational hazards. Standard laboratory precautions are insufficient. This guide provides a self-validating, step-by-step operational and disposal protocol designed to ensure uncompromising safety and structural integrity during handling.

Mechanistic Hazard Profiling: The Causality of Risk

To design an effective Personal Protective Equipment (PPE) matrix, we must first understand why the compound behaves the way it does. The hazards of 6-Chloropyrido[2,3-d]pyrimidin-2-amine are intrinsically linked to its molecular topology[3][4]:

  • Lipophilicity & Dermal Penetration: The planar, aromatic pyrido[2,3-d]pyrimidine system is highly lipophilic. When dissolved in common polar aprotic solvents used in assays or synthesis (e.g., DMSO, DMF), its ability to traverse the lipid bilayers of human skin increases exponentially[2]. This necessitates specific solvent-resistant glove materials.

  • Electrophilic Reactivity: The C6-chloro substitution acts as a reactive electrophilic center.

  • Sensitization Potential: The primary amine at the 2-position acts as a potent sensitizer.

Combined, these features result in a hazard profile classified by Acute Toxicity Category 4 (Oral/Dermal/Inhalation) , Skin Irritation Category 2 , Eye Irritation Category 2A , and STOT SE 3 (Respiratory Tract Irritation) [3][4].

HazardMechanism Chem 6-Chloropyrido[2,3-d] pyrimidin-2-amine Lipid Lipophilic Core (High Permeability) Chem->Lipid Amine Primary Amine (Sensitization) Chem->Amine Chloro C6-Chloro Group (Electrophilic) Chem->Chloro Tox Acute Toxicity (H302, H312, H332) Lipid->Tox Solvent Facilitated EyeSkin Skin/Eye Irritation (Cat 2 / 2A) Amine->EyeSkin Direct Contact Resp Respiratory Irritation (STOT SE 3) Chloro->Resp Dust Inhalation

Molecular hazard pathways dictating PPE requirements for 6-Chloropyrido[2,3-d]pyrimidin-2-amine.

Quantitative PPE Matrix

The selection of PPE must scale dynamically with the mass of the chemical being handled and the physical state (dry powder vs. solvated). Below is the quantitative matrix required for safe handling.

Table 1: PPE Requirements by Operational Scale

Operational ScaleMass / VolumeHand Protection (Causality: Solvent Breakthrough)Respiratory Protection (Causality: Dust Aerosolization)Eye / Body Protection
Analytical < 100 mgSingle Nitrile (≥ 4 mil thickness). Latex is strictly prohibited due to poor DMSO/DMF resistance.Certified Fume Hood (Face Velocity: 80-120 fpm).Safety glasses with side shields, standard flame-resistant lab coat.
Preparative 100 mg - 10 gDouble Nitrile (Inner: 4 mil, Outer: 8 mil extended cuff). Change outer glove every 30 mins if handling solvents.Fume Hood + N95/P100 particulate respirator (if weighing dry powder outside a closed isolator).Chemical splash goggles, Tyvek sleeve protectors, lab coat.
Spill Response > 10 g or > 50 mLHeavy-duty Neoprene over inner Nitrile.Half-face elastomeric respirator with P100/Organic Vapor cartridges.Full face shield, impermeable chemical apron.

Self-Validating Operational Protocol

Do not merely execute steps; validate the safety of your environment at each phase. This protocol ensures that any failure in containment is detected before exposure occurs.

Phase 1: Pre-Operation Setup & Verification
  • Containment Check: Activate the chemical fume hood.

    • Self-Validation: Verify the digital airflow monitor reads between 80 and 120 feet per minute (fpm) . If the monitor is broken, tape a tissue strip to the sash; it must pull inward steadily. Do not proceed if flow is turbulent.

  • Glove Integrity Check: Before donning, trap air inside the nitrile gloves and squeeze.

    • Self-Validation: A lack of deflation confirms there are no micro-tears or pinholes. Don the gloves.

Phase 2: Active Handling & Transfer
  • Anti-Static Weighing: 6-Chloropyrido[2,3-d]pyrimidin-2-amine powder can carry static charges, leading to sudden aerosolization and respiratory exposure (STOT SE 3)[3]. Wipe the exterior of the chemical bottle and the weighing spatula with a damp, lint-free wipe (using DI water) to ground static charges.

  • Transfer: Weigh the compound directly into a pre-tared, sealable vial.

    • Self-Validation: Cap the vial inside the fume hood before transporting it to the analytical balance or reaction vessel. Never transport open containers of this compound across the laboratory.

Phase 3: Solvation & Synthesis
  • Solvent Addition: If dissolving in DMSO or DMF, add the solvent slowly down the side of the vial to prevent aerosolizing the dry powder at the bottom.

  • Glove Replacement: If a drop of the solvated mixture contacts your outer glove, the breakthrough time for DMSO carrying the compound is less than 5 minutes.

    • Self-Validation: Immediately doff the outer glove, wash the inner gloved hands with soap, and don a new outer pair.

Workflow Start 1. Pre-Operation Ventilation Check PPE 2. Don Tier-Specific PPE (Double Glove) Start->PPE Hood 3. Containment (Fume Hood / Isolator) PPE->Hood Handle 4. Chemical Handling (Weighing/Reaction) Hood->Handle Spill Spill Detected? Handle->Spill Decon 5a. Decontamination (10% Bleach / Soap) Spill->Decon Yes Waste 5b. Waste Segregation (Solid vs. Solvent) Spill->Waste No Decon->Waste Incinerate 6. EPA-Compliant Incineration Waste->Incinerate

Step-by-step safe handling, spill response, and disposal workflow.

Decontamination and Disposal Plan

Improper disposal of halogenated heterocyclic amines poses severe environmental toxicity risks[5].

Spill Response Protocol
  • Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the reactive dust. Gently cover the spill with damp paper towels (wetted with water or a mild surfactant). Carefully scoop the towels into a hazardous waste bag.

  • Liquid Spill (in Solvent): Cover with a universal chemical absorbent pad or vermiculite. Once absorbed, collect the material using non-sparking tools. Wash the affected area with a 10% bleach solution to degrade residual active amines, followed by soap and water.

Waste Segregation & Routing
  • Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a rigid, High-Density Polyethylene (HDPE) container lined with a hazardous waste bag.

  • Liquid Waste: Solutions containing 6-Chloropyrido[2,3-d]pyrimidin-2-amine must be segregated into a dedicated "Halogenated Organic Waste" carboy. Do not mix with acidic waste streams, as the primary amine can undergo exothermic protonation.

  • Final Disposal: Label all containers clearly as "Toxic/Irritant Heterocyclic Halide Waste." The compound must be routed for EPA-compliant high-temperature incineration (>1000°C) to ensure complete destruction of the pyrido-pyrimidine ring and prevent the formation of toxic polychlorinated biphenyls (PCBs) or dioxins during combustion[5].

References

  • NextSDS. 4-chloropyrido[2,3-d]pyrimidin-7-amine — Chemical Substance Information (Hazard Analog). Retrieved March 25, 2026.3

  • NextSDS. 6-chloropyrido[2,3-d]pyrimidin-2-amine (CAS 882679-26-7) — Chemical Substance Information. Retrieved March 25, 2026. 1

  • PubChem (NIH). 1H-Pyrido[2,3-d]pyrimidine-2,4-dione | C7H5N3O2 - Safety and Hazards. Retrieved March 25, 2026. 4

  • MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved March 25, 2026. 2

  • Benchchem. Proper Disposal of Pyrido[3,2-d]pyrimidine-2,4-diol: A Laboratory Guide. Retrieved March 25, 2026. 5

Sources

© Copyright 2026 BenchChem. All Rights Reserved.